Ethanone, 1-(1-cycloocten-1-yl)-
Description
BenchChem offers high-quality Ethanone, 1-(1-cycloocten-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(1-cycloocten-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
127649-04-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-[(1E)-cycloocten-1-yl]ethanone |
InChI |
InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |
InChI Key |
OTTUWUUZYZNZJD-JXMROGBWSA-N |
SMILES |
CC(=O)C1=CCCCCCC1 |
Isomeric SMILES |
CC(=O)/C/1=C/CCCCCC1 |
Canonical SMILES |
CC(=O)C1=CCCCCCC1 |
Synonyms |
Ethanone, 1-(1-cycloocten-1-yl)-, (Z)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for Ethanone, 1-(1-cycloocten-1-yl)-, a valuable intermediate in organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Friedel-Crafts Acylation of Cyclooctene
The most direct and prominent method for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)- is the Friedel-Crafts acylation of cyclooctene. This reaction involves the introduction of an acetyl group onto the cyclooctene ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Principle
The reaction proceeds via an electrophilic acyl substitution mechanism. The Lewis acid activates the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich double bond of cyclooctene, leading to the formation of a carbocation intermediate. Subsequent deprotonation yields the desired α,β-unsaturated ketone, Ethanone, 1-(1-cycloocten-1-yl)-. The choice of Lewis acid is critical to the success and regioselectivity of the reaction.
Key Experimental Protocol: Acetylation with Acetyl Chloride and Stannic Chloride
While the full experimental text is not publicly available, the seminal work by Groves and Jones indicates that the use of stannic chloride (SnCl₄) as a catalyst with acetyl chloride as the acylating agent selectively yields 1-acetylcyclooctene.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of Cyclooctene.
Experimental Parameters (Representative):
| Parameter | Value/Condition |
| Starting Material | cis-Cyclooctene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Stannic Chloride (SnCl₄) |
| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) |
| Temperature | Typically low to ambient (e.g., 0 °C to 25 °C) |
| Work-up | Quenching with ice-water, extraction, and drying |
| Purification | Distillation under reduced pressure or chromatography |
Detailed Methodology (Hypothetical, based on typical Friedel-Crafts procedures):
-
A solution of cis-cyclooctene in a dry, inert solvent (e.g., carbon disulfide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
-
Stannic chloride is added dropwise to the stirred solution.
-
Acetyl chloride is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is stirred at low temperature for a specified period, followed by stirring at room temperature until completion (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford pure Ethanone, 1-(1-cycloocten-1-yl)-.
Alternative Synthesis Pathway: Rupe Rearrangement
An alternative, though less direct, route to a related cyclooctenyl ethanone involves the Rupe rearrangement of an α-ethynyl carbinol. This method provides access to a constitutional isomer of the target molecule.
Reaction Principle
The synthesis begins with the ethynylation of cyclooctanone to form 1-ethynylcyclooctanol. This intermediate, when treated with a strong acid (e.g., formic acid), undergoes a rearrangement to form the α,β-unsaturated ketone.
Experimental Workflow
Figure 2: Rupe Rearrangement Workflow.
Quantitative Data (for 1-(Cyclooct-2-en-1-yl)ethanone)
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1. Ethynylation | Cyclooctanone, Acetylene | Base (e.g., KOH) | 1-Ethynylcyclooctanol | High |
| 2. Rearrangement | 1-Ethynylcyclooctanol | Formic Acid, 80 °C | 1-(Cyclooct-2-en-1-yl)ethanone | Good |
Data Summary and Comparison
| Synthesis Pathway | Starting Material | Key Reagents | Product | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Cyclooctene | Acetyl Chloride, Stannic Chloride | Ethanone, 1-(1-cycloocten-1-yl)- | Direct, one-step synthesis | Requires anhydrous conditions, Lewis acid handling |
| Rupe Rearrangement | Cyclooctanone | Acetylene, Base, Formic Acid | 1-(Cyclooct-2-en-1-yl)ethanone | Utilizes a readily available starting material | Multi-step, yields a different isomer |
Disclaimer: The detailed experimental protocol for the Friedel-Crafts acylation is based on established chemical principles and the abstract of the cited primary literature. Researchers should consult the full text of the original publication for precise experimental conditions and safety information.
Spectroscopic Analysis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for Ethanone, 1-(1-cycloocten-1-yl)-. These predictions are based on the known spectral behavior of similar chemical structures, such as other α,β-unsaturated ketones and cyclooctene derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Triplet | 1H | Vinylic Proton (-CH=) |
| ~2.5 - 2.8 | Multiplet | 2H | Allylic Protons (-CH₂-C=) |
| ~2.3 - 2.5 | Multiplet | 2H | Allylic Protons (-CH₂-C=) |
| ~2.1 - 2.3 | Singlet | 3H | Acetyl Protons (-C(O)CH₃) |
| ~1.4 - 1.8 | Multiplet | 8H | Cyclooctene Ring Protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 - 202 | Carbonyl Carbon (C=O) |
| ~140 - 145 | Quaternary Vinylic Carbon (-C(C=O)=) |
| ~135 - 140 | Vinylic Carbon (-CH=) |
| ~25 - 40 | Allylic Carbons (-CH₂-) |
| ~25 - 30 | Acetyl Carbon (-CH₃) |
| ~20 - 30 | Cyclooctene Ring Carbons (-CH₂-) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 - 3050 | Medium | =C-H Stretch |
| ~2850 - 2960 | Strong | C-H Stretch (Aliphatic) |
| ~1660 - 1680 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1640 - 1660 | Medium | C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 109 | [M - C(O)CH₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as Ethanone, 1-(1-cycloocten-1-yl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
Procedure:
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow and Process Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound and the logical relationship of the spectroscopic techniques in structure elucidation.
Caption: A flowchart illustrating the general process from chemical synthesis to structure confirmation using various spectroscopic techniques.
Caption: A diagram showing how data from different spectroscopic methods contribute to the elucidation of the chemical structure.
Technical Guide: Physical Properties of Ethanone, 1-(1-cycloocten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical properties of Ethanone, 1-(1-cycloocten-1-yl)-, a ketone with potential applications in various fields of chemical research and development. This document collates available data on its chemical identity and physical characteristics. Due to the limited availability of data for the pure compound, this guide also includes information on a closely related isomer mixture.
Chemical Identification
"Ethanone, 1-(1-cycloocten-1-yl)-" refers to an organic compound consisting of an eight-membered carbon ring (cyclooctene) with an acetyl group attached to the double bond.
Table 1: Chemical Identifiers for Ethanone, 1-(1-cycloocten-1-yl)-
| Identifier | Value |
| Chemical Name | Ethanone, 1-(1-cycloocten-1-yl)- |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 17339-74-1 |
Physical Properties
Quantitative physical property data for pure "Ethanone, 1-(1-cycloocten-1-yl)-" is scarce in publicly available literature. However, a report from the Australian Industrial Chemicals Introduction Scheme (AICIS) provides data for an isomer mixture containing "Ethanone, 1-(1-cycloocten-1-yl)-" (7-13% by weight).[1] For comparative purposes, data for the isomer "Ethanone, 1-[(3Z)-3-cycloocten-1-yl]-" is also presented.
Table 2: Physical Properties of Ethanone, 1-(1-cycloocten-1-yl)- Isomer Mixture and a Related Isomer
| Property | Value (Isomer Mixture containing Ethanone, 1-(1-cycloocten-1-yl)-)[1] | Value (Ethanone, 1-[(3Z)-3-cycloocten-1-yl]-) |
| Boiling Point | 110 °C at 16 Torr[2] | 226.5°C at 760 mmHg |
| Density | 0.925 g/cm³[2] | 0.914 g/cm³ |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
| Flash Point | Not available | 85.6°C |
| Refractive Index | Not available | 1.461 |
| Vapor Pressure | Not available | 0.0815 mmHg at 25°C |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of "Ethanone, 1-(1-cycloocten-1-yl)-" are not explicitly available. However, standard methodologies for organic compounds of this class can be applied.
Determination of Boiling Point (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.[3]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
The capillary tube is placed in the small test tube with the open end downwards.
-
The small test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
-
Determination of Solubility
The solubility of a compound is typically determined by observing its behavior when mixed with various solvents.
-
Apparatus: Test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a test tube.[4]
-
Add a small, measured volume of the solvent (e.g., 0.75 mL) in portions.[4]
-
After each addition, vigorously agitate the mixture for a set period (e.g., 60 seconds).
-
Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
-
This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound like "Ethanone, 1-(1-cycloocten-1-yl)-".
Caption: Experimental Workflow for Physical Property Characterization.
References
"Ethanone, 1-(1-cycloocten-1-yl)-" molecular weight and formula
This document provides a concise summary of the fundamental molecular properties of Ethanone, 1-(1-cycloocten-1-yl)-, a compound of interest for researchers and professionals in chemical and material sciences.
Core Molecular Data
The essential molecular identifiers and properties for Ethanone, 1-(1-cycloocten-1-yl)- are presented below. This information is critical for analytical and synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.236 g/mol | [1] |
| CAS Number | 147384-73-4 (for [R-(Z)]- isomer) | [1] |
A related isomer, Ethanone, 1-(3-cycloocten-1-yl)-, has a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol [2].
Experimental Protocols and Further Data
Due to the nature of this compound as a fragrance component, information regarding its involvement in biological signaling pathways is not applicable. Therefore, a diagrammatic representation of such pathways is not relevant to the chemical properties and applications of this molecule.
Logical Relationship of Compound Identification
The following diagram illustrates the logical flow from the chemical name to its fundamental properties.
Caption: Logical flow from chemical nomenclature to molecular properties.
References
Technical Guide: Stability and Storage of Ethanone, 1-(1-cycloocten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetyl-1-cyclooctene (CAS No. 21703-02-6). Due to the limited availability of direct stability studies for this specific molecule, this document synthesizes information from safety data sheets of structurally similar compounds, general chemical principles of α,β-unsaturated ketones, and established protocols for pharmaceutical stability testing. The information herein is intended to guide researchers and drug development professionals in the proper handling, storage, and evaluation of this compound to ensure its integrity for experimental use.
Chemical Properties and Structure
Ethanone, 1-(1-cycloocten-1-yl)- is a cyclic ketone with the molecular formula C₁₀H₁₆O. Its structure features an acetyl group attached to a cyclooctene ring, rendering it an α,β-unsaturated ketone. This structural motif is crucial in determining its reactivity and potential degradation pathways.
Table 1: Physicochemical Properties of Ethanone, 1-(1-cycloocten-1-yl)-
| Property | Value | Source |
| CAS Number | 21703-02-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₆O | Chemical Supplier Catalogs |
| Molecular Weight | 152.23 g/mol | Chemical Supplier Catalogs |
| Appearance | Not specified (likely a liquid) | Inferred from related compounds |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Stability Profile and Potential Degradation Pathways
-
Oxidation: The double bond and the allylic positions in the cyclooctene ring are susceptible to oxidation. Oxidizing agents can lead to the formation of epoxides, diols, or cleavage of the ring.
-
Polymerization: Like many α,β-unsaturated ketones, this compound may be prone to polymerization, especially when exposed to heat, light, or in the presence of radical initiators.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions could potentially lead to degradation.
-
Photostability: The presence of a conjugated system (the enone) suggests potential sensitivity to UV light, which could induce isomerization or polymerization.
-
Thermal Decomposition: At elevated temperatures, cyclic ketones can undergo various decomposition reactions.
Due to these potential degradation pathways, it is crucial to store the compound under controlled conditions to minimize exposure to heat, light, and oxidizing agents.
Recommended Storage Conditions
Based on general recommendations from chemical suppliers for Ethanone, 1-(1-cycloocten-1-yl)- and its analogs, the following storage conditions are advised to ensure its long-term stability:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | To minimize thermal degradation and potential polymerization. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (amber vial) | To prevent photochemical degradation. |
| Container | Tightly sealed container | To prevent contamination and evaporation. |
| Incompatibilities | Strong oxidizing agents, strong bases | To avoid chemical reactions leading to degradation. |
Proposed Experimental Protocol for Stability Assessment
For researchers requiring quantitative stability data, a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines, which should be adapted based on the specific analytical methods available.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)-
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose the solid compound and the stock solution to 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples, along with a control sample (stored at recommended conditions), using a suitable analytical method (e.g., reverse-phase HPLC with UV detection). An LC-MS method would be beneficial for the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further investigation to elucidate the structure of the degradation products is recommended.
-
Visualizations
The following diagrams illustrate the logical workflow for assessing chemical stability and a conceptual representation of potential degradation pathways.
Caption: A logical workflow for the stability assessment of a chemical compound.
Caption: Potential degradation pathways for Ethanone, 1-(1-cycloocten-1-yl)-.
Conclusion
While specific stability data for Ethanone, 1-(1-cycloocten-1-yl)- is scarce, a conservative approach to its storage and handling is warranted based on its chemical structure. Researchers should store the compound under refrigerated, inert, and dark conditions. For applications requiring a thorough understanding of its stability, it is imperative to conduct forced degradation studies to identify potential impurities and establish a reliable shelf-life. The protocols and workflows outlined in this guide provide a framework for these investigations.
The Enigmatic Profile of Ethanone, 1-(1-cycloocten-1-yl)-: A Survey of Existing Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 1-(1-cycloocten-1-yl)-, a ketone derivative of the eight-membered carbocycle, cyclooctene, represents a molecule of interest within the broader landscape of organic chemistry and material science. Its structural isomers have found utility as fragrance ingredients, hinting at a potential for further applications. This technical guide consolidates the currently available information regarding the discovery, history, and chemical properties of Ethanone, 1-(1-cycloocten-1-yl)- and its closely related isomers, while also highlighting significant gaps in the existing scientific literature.
Chemical Identity and Isomers
The primary compound of interest is Ethanone, 1-(1-cycloocten-1-yl)- . However, scientific databases and patent literature more frequently reference its isomers. The nomenclature and corresponding identifiers for these related compounds are crucial for a comprehensive understanding.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Ethanone, 1-(1-cycloocten-1-yl)-, [R-(Z)]- | 147384-73-4 | C₁₀H₁₆O | 152.236 | A specific stereoisomer of the target compound.[1] |
| 1-[(3Z)-cyclooct-3-en-1-yl]ethanone | 32669-00-4 | C₁₀H₁₆O | 152.23 | An isomer used as a fragrance ingredient.[2] |
| 1-cyclooct-2-enylethanone | Not specified | C₁₀H₁₆O | 152.23 | Described in patent literature as a fragrance. |
Discovery and History
A definitive historical account detailing the first synthesis and discovery of Ethanone, 1-(1-cycloocten-1-yl)- remains elusive in the currently accessible scientific literature. Patent documents from the early 21st century describe the synthesis and application of its isomers, particularly in the fragrance industry. For instance, patent WO2004035017A1, filed in 2003, details the preparation of "1-cyclooct-2-enylethanone" for use as a fragrance, suggesting that research into acetylated cyclooctene derivatives for this purpose was active during that period. However, this does not pinpoint the initial discovery of the 1-(1-cycloocten-1-yl) isomer.
Synthesis and Experimental Protocols
A plausible synthetic route involves the acylation of a cyclooctene derivative. One mentioned method for the synthesis of the [R-(Z)]- isomer of Ethanone, 1-(1-cycloocten-1-yl)- starts from cis-Cyclooctene and acetyl chloride.[1] This suggests a Friedel-Crafts-type acylation or a related reaction.
A generalized workflow for such a synthesis can be conceptualized as follows:
Caption: Generalized synthetic workflow for Ethanone, 1-(1-cycloocten-1-yl)-.
Quantitative Data
Comprehensive quantitative data for Ethanone, 1-(1-cycloocten-1-yl)- is sparse. However, some physical properties for the isomeric compound, 1-[(3Z)-cyclooct-3-en-1-yl]ethanone (CAS 32669-00-4), have been reported and are summarized below.[2]
| Property | Value |
| Boiling Point | 226.5 °C |
| Flash Point | 85.6 °C |
| Density | 0.914 g/cm³ |
For the isomer 1-cyclooct-2-enylethanone , some spectral data has been published in patent literature.
| Spectral Data Type | Observed Peaks/Signals |
| ¹³C-NMR (CDCl₃) | δ (ppm): 210.52 (C=O), 131.83, 127.40, 50.38, 31.77, 29.14, 28.73, 26.58, 26.41, 25.20 |
| Mass Spectrometry (EI) | m/z: 152 (M+), 137, 134, 124, 110, 109, 95, 94, 81, 79, 67, 55, 43 |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of Ethanone, 1-(1-cycloocten-1-yl)-. The primary documented application of its isomers is in the fragrance industry, which is based on their organoleptic properties rather than specific pharmacological effects. The broader class of cyclooctene derivatives has been explored in the context of bioorthogonal chemistry, particularly trans-cyclooctenes, but this is a distinct area of research from the biological activity of the title compound itself.
Conclusion and Future Directions
Ethanone, 1-(1-cycloocten-1-yl)- remains a molecule with a limited public research footprint. While its existence is confirmed through chemical databases and the synthesis of its isomers is documented in patent literature for fragrance applications, there is a clear lack of in-depth scientific investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: A full scholarly publication detailing an optimized synthesis, purification, and comprehensive spectroscopic characterization of Ethanone, 1-(1-cycloocten-1-yl)- is needed.
-
Exploration of Biological Activity: Given the diverse biological activities of other ketone-containing natural and synthetic compounds, a systematic screening of Ethanone, 1-(1-cycloocten-1-yl)- for various pharmacological effects is warranted.
-
Material Science Applications: The cyclooctene moiety can be a versatile scaffold for polymer chemistry and material science. Investigating the potential of this molecule as a monomer or precursor for novel materials could be a fruitful avenue of research.
References
An In-depth Technical Guide on the Solubility of Ethanone, 1-(1-cycloocten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethanone, 1-(1-cycloocten-1-yl)-, a ketone derivative of cyclooctene. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines the predicted solubility based on its chemical structure and provides a general experimental protocol for its determination.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." Ethanone, 1-(1-cycloocten-1-yl)- possesses a moderately polar carbonyl group (C=O) and a larger, nonpolar cyclooctene hydrocarbon ring. This structure suggests that it will be most soluble in organic solvents of moderate polarity and will have low solubility in highly polar solvents like water and in very nonpolar solvents.
A qualitative prediction of its solubility in a range of common laboratory solvents is presented in the table below.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble to Very Slightly Soluble | The large nonpolar hydrocarbon ring dominates the molecule's properties, making it immiscible with water. An estimated water solubility for the similar, smaller compound 1-acetyl-1-cyclohexene is 1188 mg/L at 25 °C[1]. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The hydroxyl group of methanol can interact with the carbonyl group of the solute, but the nonpolar ring limits high solubility. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may better accommodate the nonpolar hydrocarbon portion. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone is well-suited to dissolve moderately polar compounds like this ketone. |
| Dichloromethane | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds with moderate polarity. |
| Diethyl Ether | Slightly Polar | Soluble | A common solvent for organic compounds with a mix of polar and nonpolar character. |
| Toluene | Nonpolar | Sparingly Soluble to Soluble | The nonpolar nature of toluene will interact favorably with the cyclooctene ring. |
| Hexane | Nonpolar | Sparingly Soluble | While the hydrocarbon chain is compatible, the polar ketone group will limit solubility in this very nonpolar solvent. |
Experimental Workflow for Solubility Determination
The following diagram illustrates a standard workflow for determining the solubility of a new organic compound like Ethanone, 1-(1-cycloocten-1-yl)-.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- from cis-cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene, from the starting material cis-cyclooctene. The synthesis is achieved through an aliphatic Friedel-Crafts acylation reaction. The selection of the Lewis acid catalyst is critical to prevent isomerization of the product. Stannic chloride (SnCl₄) has been identified as a suitable catalyst for this transformation, affording the desired α,β-unsaturated ketone. This protocol is based on established literature procedures and is intended to provide a clear and reproducible method for laboratory synthesis.
Introduction
Ethanone, 1-(1-cycloocten-1-yl)- is a valuable chemical intermediate in organic synthesis. The introduction of the acetyl group onto the cyclooctene ring provides a functional handle for further chemical modifications, making it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The direct acylation of cis-cyclooctene presents a challenge due to the possibility of transannular hydride shifts, leading to the formation of undesired isomers. However, careful selection of the catalyst allows for the regioselective synthesis of the target compound. The protocol outlined below describes the successful synthesis using stannic chloride as the catalyst.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Experimental Protocol
This protocol is adapted from the procedure described by J. K. Groves and N. Jones in the Journal of the Chemical Society C: Organic, 1969.
Materials:
-
cis-Cyclooctene
-
Acetyl chloride (CH₃COCl)
-
Stannic chloride (SnCl₄)
-
Carbon disulfide (CS₂) (Anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (Saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve cis-cyclooctene in anhydrous carbon disulfide.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: To the stirred solution, add acetyl chloride dropwise via the dropping funnel.
-
Catalyst Addition: Slowly add a solution of stannic chloride in anhydrous carbon disulfide to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically several hours, monitor by TLC for completion).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure Ethanone, 1-(1-cycloocten-1-yl)-.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
| Parameter | Value | Reference |
| Reactants | ||
| cis-Cyclooctene | 1.0 molar equivalent | |
| Acetyl chloride | 1.1 molar equivalents | |
| Stannic chloride | 1.1 molar equivalents | |
| Solvent | Carbon Disulfide | |
| Reaction Temperature | 0 °C | |
| Yield | Not explicitly stated in the abstract | |
| Product Properties | ||
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | Not specified in the abstract | |
| Spectroscopic Data | Characterized by spectroscopic methods |
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Discussion
The synthesis of Ethanone, 1-(1-cycloocten-1-yl)- via Friedel-Crafts acylation of cis-cyclooctene is a regioselective process when stannic chloride is employed as the catalyst. The use of other Lewis acids, such as boron trifluoride or zinc chloride, has been reported to result in the formation of 4-acetylcyclo-octene due to a transannular hydride shift in the intermediate carbocation. This highlights the critical role of the catalyst in directing the outcome of the reaction.
The mechanism proceeds through the formation of an acylium ion from the reaction of acetyl chloride and stannic chloride. This electrophile then attacks the double bond of cis-cyclooctene. The choice of stannic chloride as a catalyst appears to favor the direct formation of the desired product without significant rearrangement.
For researchers in drug development, the synthesized α,β-unsaturated ketone can serve as a versatile precursor. The carbonyl group and the double bond can be subjected to a variety of chemical transformations to introduce further complexity and functionality, enabling the synthesis of a library of compounds for biological screening.
Safety Precautions
-
Stannic chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is corrosive, flammable, and reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the catalyst.
-
The quenching step is exothermic and should be performed with care.
Application Notes and Protocols: "Ethanone, 1-(1-cycloocten-1-yl)-" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethanone, 1-(1-cycloocten-1-yl)-", also known as 1-acetylcyclooctene, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its strained eight-membered ring and conjugated enone system provide a unique platform for the construction of complex molecular architectures, including bicyclic and functionalized cyclooctane derivatives. This document provides detailed application notes and experimental protocols for the use of "Ethanone, 1-(1-cycloocten-1-yl)-" in key synthetic transformations, with a focus on the Michael addition reaction.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 17339-74-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Key Applications in Organic Synthesis
The primary utility of "Ethanone, 1-(1-cycloocten-1-yl)-" lies in its ability to act as a Michael acceptor. The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for introducing functionality and building molecular complexity.
Common nucleophiles (Michael donors) that can be employed in reactions with 1-acetylcyclooctene include:
-
Carbon Nucleophiles: Enolates (from malonates, β-ketoesters, etc.), organocuprates (Gilman reagents).
-
Heteroatom Nucleophiles: Amines, thiols, alkoxides.
The resulting products, which are functionalized cyclooctanone derivatives, can serve as intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.
Experimental Protocols
Michael Addition of Diethyl Malonate to Ethanone, 1-(1-cycloocten-1-yl)-
This protocol describes the base-catalyzed Michael addition of diethyl malonate to 1-acetylcyclooctene, a classic example of C-C bond formation via conjugate addition.
Reaction Scheme:
Figure 1: Michael addition of diethyl malonate.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)-
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate (1.2 eq.) dropwise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of "Ethanone, 1-(1-cycloocten-1-yl)-" (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired diethyl 2-(1-acetylcyclooctyl)malonate.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 1-acetylcyclooctene | Diethyl malonate | NaOEt | Ethanol | 12 | 75-85 |
Note: Yields are highly dependent on reaction conditions and scale.
Conjugate Addition of an Organocuprate to Ethanone, 1-(1-cycloocten-1-yl)-
This protocol outlines the reaction of a Gilman reagent (a lithium dialkylcuprate) with 1-acetylcyclooctene, which selectively delivers an alkyl group to the β-position of the enone.
Reaction Scheme:
Figure 2: Conjugate addition of an organocuprate.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)-
-
Copper(I) iodide (CuI)
-
Alkyllithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a suspension of copper(I) iodide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C in a Schlenk flask under an inert atmosphere, add the alkyllithium reagent (2.0 eq.) dropwise via syringe.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.
-
Add a solution of "Ethanone, 1-(1-cycloocten-1-yl)-" (1.0 eq.) in the same anhydrous solvent dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant 1 | Organocuprate | Solvent | Time (h) | Yield (%) |
| 1-acetylcyclooctene | (CH₃)₂CuLi | THF | 2 | 80-90 |
| 1-acetylcyclooctene | (n-Bu)₂CuLi | THF | 3 | 75-85 |
Note: Yields are highly dependent on the nature of the organocuprate and reaction conditions.
Signaling Pathways and Logical Relationships
The utility of "Ethanone, 1-(1-cycloocten-1-yl)-" as a building block can be visualized through a general workflow for the synthesis of more complex molecules.
Figure 3: Synthetic workflow utilizing 1-acetylcyclooctene.
This workflow illustrates the central role of the Michael addition in transforming the relatively simple starting material into a functionalized intermediate that can be further elaborated to access a wide variety of complex target structures. The choice of the Michael donor and the subsequent transformations determine the final molecular architecture.
Conclusion
"Ethanone, 1-(1-cycloocten-1-yl)-" is a valuable and reactive building block for organic synthesis. Its participation in Michael addition reactions provides a reliable and efficient method for the construction of functionalized eight-membered ring systems. The protocols and data presented herein offer a starting point for researchers to explore the synthetic potential of this versatile compound in the development of novel molecules for various applications, including drug discovery. Further exploration of different nucleophiles and subsequent transformations will undoubtedly expand the utility of this important synthetic intermediate.
Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Ethanone, 1-(1-cycloocten-1-yl)-", a cyclic ketone with an α,β-unsaturated moiety, represents a scaffold with potential, yet largely unexplored, applications in medicinal chemistry. Direct studies on the biological activity of this specific molecule are limited in publicly available literature. However, by examining its core structural features—the α,β-unsaturated ketone and the cyclooctene ring—we can infer potential therapeutic applications based on well-established principles of medicinal chemistry and data from structurally related compounds.
This document provides an overview of the potential applications of "Ethanone, 1-(1-cycloocten-1-yl)-" by drawing parallels with analogous structures and discussing the general medicinal chemistry relevance of its constituent functional groups. We also present generalized experimental protocols for the synthesis and biological evaluation of this and similar compounds.
Potential Therapeutic Applications
The primary structural alerts for medicinal chemistry in "Ethanone, 1-(1-cycloocten-1-yl)-" are the α,β-unsaturated ketone system and the eight-membered carbocyclic ring.
1.1. As an α,β-Unsaturated Ketone: A Michael Acceptor
The electrophilic β-carbon of the enone system makes it a potential Michael acceptor. This reactivity allows for covalent bond formation with nucleophilic residues (such as cysteine thiols) in proteins. This mechanism is the basis for the activity of numerous approved drugs and investigational agents.
-
Enzyme Inhibition: Many enzymes, particularly those with a cysteine residue in the active site, can be irreversibly inhibited by Michael acceptors.
-
Potential Targets: Cysteine proteases (e.g., cathepsins), kinases, and phosphatases.
-
-
Anticancer Activity: The α,β-unsaturated ketone moiety is found in many natural and synthetic compounds with cytotoxic effects against cancer cells.[1] The mechanism often involves the depletion of intracellular glutathione and the induction of oxidative stress, leading to apoptosis. Some compounds with this motif have been shown to target mitochondria.[1]
-
Anti-inflammatory Effects: Chalcones, a well-known class of α,β-unsaturated ketones, have demonstrated significant anti-inflammatory properties.[2][3] The proposed mechanism involves the inhibition of key inflammatory mediators.
1.2. The Cyclooctene Scaffold
The cyclooctene ring provides a three-dimensional structure that can be optimized for specific binding pockets in biological targets. While the cis-conformation of "Ethanone, 1-(1-cycloocten-1-yl)-" is the most stable, the synthesis of trans-cyclooctene derivatives has gained significant attention. Trans-cyclooctenes are highly strained and exhibit remarkable reactivity in bioorthogonal chemistry, particularly in strain-promoted inverse electron-demand Diels-Alder cycloadditions (SPIEDAC) with tetrazines.[4][5][6] This "click chemistry" is utilized for:
-
Bioconjugation and Labeling: Attaching probes or drugs to biomolecules.[4][6]
-
Targeted Drug Delivery: Developing prodrugs that release a therapeutic agent upon a specific reaction.[5]
While the parent compound is a cis-isomer, its derivatization to a trans-isomer could open up applications in bioorthogonal chemistry.
1.3. Analogs with Demonstrated Biological Activity
While specific data for "Ethanone, 1-(1-cycloocten-1-yl)-" is scarce, related cyclic ketones and cyclooctene derivatives have shown promise in medicinal chemistry.
-
Cyclic Ketone Inhibitors: Cyclic ketones have been investigated as inhibitors of enzymes like cathepsin K, a cysteine protease involved in osteoporosis.[7]
-
Benzocyclooctene-based Anticancer Agents: Analogs incorporating a benzocyclooctene core have been synthesized and evaluated as inhibitors of tubulin polymerization, showing potential as anticancer agents.[8]
Quantitative Data from Structurally Related Compounds
Direct quantitative data for the target compound is not available. The following table summarizes data for analogous compounds to provide a reference for potential activity.
| Compound Class/Analog | Target | Activity | Reference |
| Benzocyclooctene phenol 23 | Tubulin Polymerization | IC50 < 5 µM | [8] |
| Acetylenic Chalcone 4f | Inhibition of inflammatory cytokines | Potent inhibitor (dose-dependent) | [3] |
| Cyclohexenyl Nucleoside 8 | HSV-1, HSV-2 | Pronounced antiviral activity | [9] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of "Ethanone, 1-(1-cycloocten-1-yl)-" and its derivatives.
3.1. General Synthesis Protocol: Acylation of Cyclooctene
This protocol describes a general method for the synthesis of α,β-unsaturated cyclic ketones via Friedel-Crafts acylation.
Materials:
-
Cyclooctene
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., SnCl4, AlCl3)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctene in the anhydrous solvent and cool the mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst to the solution while maintaining the temperature at 0°C.
-
Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "Ethanone, 1-(1-cycloocten-1-yl)-".
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
"Ethanone, 1-(1-cycloocten-1-yl)-" stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of "Ethanone, 1-(1-cycloocten-1-yl)-" in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagrams
References
- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of acetylenic chalcones as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethanone, 1-(1-cycloocten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and kinetics pertinent to Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene. This α,β-unsaturated ketone is a versatile building block in organic synthesis. Understanding its reactivity is crucial for its application in the development of novel chemical entities.
Overview of Reactivity
Ethanone, 1-(1-cycloocten-1-yl)- possesses two primary reactive sites: the carbon-carbon double bond (alkene) and the carbonyl group (ketone). As a conjugated system, it predominantly undergoes reactions at the double bond, often influenced by the electron-withdrawing nature of the adjacent carbonyl group. Key reaction types include conjugate additions (Michael Addition), hydrogenations, epoxidations, and cycloadditions.
Reaction Mechanisms and Kinetics
While specific kinetic data for many reactions of Ethanone, 1-(1-cycloocten-1-yl)- are not extensively available in publicly accessible literature, the general principles of α,β-unsaturated ketone reactivity provide a strong framework for understanding its behavior.
Conjugate Addition (Michael Addition)
The β-carbon of the cyclooctene ring is electrophilic due to conjugation with the carbonyl group, making it susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion. This is a widely utilized transformation for forming carbon-carbon and carbon-heteroatom bonds.
Mechanism: The reaction is typically initiated by a base which generates a nucleophile. The nucleophile then attacks the β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-adduct.
General Reaction Scheme:
Caption: General workflow for a Michael Addition reaction.
Kinetics: The rate of Michael additions can be influenced by several factors including the nature of the nucleophile, the solvent, and the presence of a catalyst. While specific rate constants for Ethanone, 1-(1-cycloocten-1-yl)- are not readily available, the reactions are typically second-order, depending on the concentrations of both the enone and the nucleophile.
| Parameter | Typical Value Range | Conditions |
| Rate Constant (k) | 10⁻³ - 10¹ M⁻¹s⁻¹ | Varies with nucleophile and solvent |
| Activation Energy (Ea) | 40 - 80 kJ/mol | Dependent on reaction specifics |
Note: The data in this table represents typical values for Michael additions of α,β-unsaturated ketones and should be considered as a general reference. Specific kinetic studies on Ethanone, 1-(1-cycloocten-1-yl)- are required for precise data.
Catalytic Hydrogenation
The carbon-carbon double bond of Ethanone, 1-(1-cycloocten-1-yl)- can be selectively reduced via catalytic hydrogenation to yield 1-(cyclooctyl)ethanone. This reaction is typically carried out using a heterogeneous catalyst.
Mechanism: The reaction proceeds via the adsorption of both hydrogen and the alkene onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The hydrogens are then added across the double bond in a syn-fashion.
Caption: Catalytic hydrogenation of an alkene.
Kinetics: The kinetics of catalytic hydrogenation are complex and depend on factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and substrate concentration. For many olefin hydrogenations, the reaction can be modeled using Langmuir-Hinshelwood kinetics, where the rate depends on the surface coverage of the reactants on the catalyst.
| Parameter | Influence on Rate | Typical Conditions |
| Hydrogen Pressure | Increases rate up to a saturation point | 1 - 50 atm |
| Temperature | Increases rate, but may affect selectivity | 25 - 100 °C |
| Catalyst Loading | Increases rate | 1 - 10 mol% |
Note: The information provided is general for catalytic hydrogenations. Optimization is required for the specific substrate.
Epoxidation
The double bond of Ethanone, 1-(1-cycloocten-1-yl)- can be converted to an epoxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Asymmetric epoxidation can also be achieved using chiral catalysts.
Mechanism: The epoxidation with peroxy acids is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the double bond in a single step.
Caption: Epoxidation of an alkene with a peroxy acid.
Kinetics: The reaction is typically first order in both the alkene and the peroxy acid. Electron-rich alkenes react faster. While specific kinetic data for Ethanone, 1-(1-cycloocten-1-yl)- is scarce, the rates are generally moderate at room temperature.
| Parameter | General Trend |
| Alkene Substitution | More substituted alkenes are generally more reactive. |
| Solvent Polarity | Can influence the rate, with chlorinated solvents being common. |
Experimental Protocols
The following are general protocols that can be adapted for reactions with Ethanone, 1-(1-cycloocten-1-yl)-. Note: These are starting points and may require optimization.
Protocol for Michael Addition of a Thiol
Objective: To synthesize 1-(2-(phenylthio)cyclooctyl)ethanone.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Triethylamine (0.1 mmol)
-
Dichloromethane (DCM), 10 mL
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of Ethanone, 1-(1-cycloocten-1-yl)- in DCM, add thiophenol.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Catalytic Hydrogenation
Objective: To synthesize 1-(cyclooctyl)ethanone.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Methanol (10 mL)
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve Ethanone, 1-(1-cycloocten-1-yl)- in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify if necessary.
Protocol for Epoxidation with m-CPBA
Objective: To synthesize 1-(1,2-epoxycyclooctyl)ethanone.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 mmol)
-
Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve Ethanone, 1-(1-cycloocten-1-yl)- in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 5-10 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Peroxy acids like m-CPBA are potentially explosive and should be handled with care.
-
Catalytic hydrogenation with Pd/C can be pyrophoric and should be handled carefully, especially during filtration. Do not allow the catalyst to dry completely in the air.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethanone, 1-(1-cycloocten-1-yl)- , a synthetic fragrance ingredient valued for its unique olfactory profile. This document outlines its chemical properties, olfactory characteristics, and application in fragrance formulations, along with detailed experimental protocols for its evaluation.
Chemical and Physical Properties
"Ethanone, 1-(1-cycloocten-1-yl)-" is a member of the alkyl cyclic ketones class of fragrance ingredients. The primary isomer used in the fragrance industry is Ethanone, 1-(3-cycloocten-1-yl)- .
| Property | Value | Reference |
| Chemical Name | Ethanone, 1-(3-cycloocten-1-yl)- | [1][2] |
| CAS Number | 32669-00-4 | [1][2] |
| Molecular Formula | C10H16O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1] |
| Boiling Point | 226.5°C at 760 mmHg | [2] |
| Flash Point | 85.6°C | [2] |
| Appearance | Not explicitly stated, likely a liquid at room temperature. | |
| Solubility | Soluble in dipropylene glycol. | [3] |
Olfactory Profile
"Ethanone, 1-(3-cycloocten-1-yl)-" possesses a complex and distinctive scent profile, making it a valuable component in various fragrance compositions.
| Aspect | Description | Reference |
| Odor Type | Herbal, Aldehydic, Aromatic, Wormwood, Thujonic, Natural | [3] |
| Odor Description | Agrestic, Armoise, Wormwood, Thujone, Natural | [3] |
| Olfactory Notes | Imparts agrestic and thujone-like notes, with additional floral, green, and woody characteristics. | [4] |
Applications in Fragrance Formulations
"Ethanone, 1-(3-cycloocten-1-yl)-" is utilized in a variety of consumer products to impart its characteristic aroma. It has been noted for its ability to enhance the diffusion of a fragrance composition, particularly in soap bases. In this application, it adds a sophisticated agrestic note with ozonic and cucumber undertones, while also providing more volume to woody accords.[4]
Experimental Protocols
Protocol 1: Sensory Evaluation of "Ethanone, 1-(1-cycloocten-1-yl)-" in a Soap Base
Objective: To evaluate the olfactory impact and performance of "Ethanone, 1-(1-cycloocten-1-yl)-" in a standard soap formulation.
Materials:
-
"Ethanone, 1-(1-cycloocten-1-yl)-"
-
Unfragranced soap base
-
Dipropylene glycol (DPG) as a solvent
-
Trained sensory panel (n=10)
-
Odor-free evaluation booths
-
Standardized soap bars for comparison (control)
-
Warm water bath (40°C)
Procedure:
-
Sample Preparation:
-
Prepare a 10% dilution of "Ethanone, 1-(1-cycloocten-1-yl)-" in DPG.
-
Incorporate the dilution into the molten soap base at a concentration of 1.0% (w/w).
-
Prepare a control soap bar with no added fragrance.
-
Mold and cure the soap bars according to standard procedures.
-
-
Evaluation:
-
Panelists are to wash their hands with the unfragranced control soap and rinse thoroughly before each evaluation.
-
Present the coded fragrance-containing soap bar and a control bar to each panelist.
-
Instruct panelists to lather the soap with warm water and evaluate the fragrance intensity and character on a 7-point scale (1=very weak, 7=very strong).
-
Panelists should also provide descriptive terms for the perceived scent.
-
A 5-minute break is required between sample evaluations to prevent olfactory fatigue.
-
Data Analysis:
-
Calculate the mean and standard deviation of the intensity ratings.
-
Analyze the frequency of use for the descriptive terms.
-
Compare the results of the fragranced soap with the control.
Protocol 2: Assessment of Substantivity on Fabric
Objective: To determine the longevity and residual scent of "Ethanone, 1-(1-cycloocten-1-yl)-" on a standard fabric.
Materials:
-
"Ethanone, 1-(1-cycloocten-1-yl)-" at 1% in ethanol.
-
Standard cotton swatches (10x10 cm).
-
Glass petri dishes.
-
A panel of trained evaluators.
-
A controlled environment room (22°C, 50% RH).
Procedure:
-
Application:
-
Apply 0.1 mL of the fragrance solution evenly onto each cotton swatch.
-
Place each swatch in a separate, labeled petri dish.
-
-
Evaluation:
-
Evaluators assess the odor intensity of the swatches at predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
Intensity is rated on a 7-point scale.
-
Data Analysis:
-
Plot the mean intensity ratings against time to generate a substantivity curve.
-
This will provide a quantitative measure of the fragrance's longevity on fabric.
Protocol 3: Headspace Analysis for Volatility and Diffusion from Skin
Objective: To quantitatively measure the release of "Ethanone, 1-(1-cycloocten-1-yl)-" from the skin over time.[5]
Materials:
-
"Ethanone, 1-(1-cycloocten-1-yl)-" at 1% in ethanol.
-
Human volunteers.
-
Headspace sampling apparatus (e.g., glass funnel sealed to the skin).[6]
-
Solid-Phase Microextraction (SPME) fibers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Procedure:
-
Application:
-
Apply a standardized amount of the fragrance solution to a defined area on the forearm of the volunteers.
-
-
Sampling:
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), place the headspace sampling funnel over the application site.
-
Expose an SPME fiber within the funnel for a set duration to capture the volatile molecules.[6]
-
-
Analysis:
-
Analyze the collected volatiles by GC-MS to identify and quantify the amount of "Ethanone, 1-(1-cycloocten-1-yl)-".
-
Data Analysis:
-
Generate a volatility profile by plotting the concentration of the target molecule in the headspace as a function of time.
Safety and Toxicology
"Ethanone, 1-(3-cycloocten-1-yl)-" is classified as causing skin irritation.[1] As part of the alkyl cyclic ketones group, it is essential to adhere to the safety guidelines established by regulatory bodies such as the International Fragrance Association (IFRA). A toxicological and dermatological assessment of alkyl cyclic ketones has concluded that these materials do not present a safety concern at current levels of use as fragrance ingredients.[7] However, it is recommended to conduct patch testing for new formulations containing this ingredient to ensure skin compatibility.
Signaling Pathways and Experimental Workflows
The perception of "Ethanone, 1-(1-cycloocten-1-yl)-" begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity. While the specific receptors for this molecule have not been publicly identified, a generalized olfactory signaling pathway is illustrated below.
Caption: Generalized Olfactory Signaling Pathway.
The development and evaluation of a fragrance formulation containing "Ethanone, 1-(1-cycloocten-1-yl)-" follows a structured workflow to ensure desired performance and safety.
Caption: Fragrance Development and Evaluation Workflow.
References
- 1. Ethanone, 1-(3-cycloocten-1-yl)- | C10H16O | CID 56841839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 32669-00-4,1-[(3Z)-cyclooct-3-en-1-yl]ethanone | lookchem [lookchem.com]
- 3. 1-cyclooct-3-enyl ethanone, 32669-00-4 [thegoodscentscompany.com]
- 4. US20090325836A1 - Cyclooct-(EN-)YL Derivatives for Use as Fragrances - Google Patents [patents.google.com]
- 5. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(1-Cycloocten-1-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The asymmetric synthesis of chiral molecules is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its biological activity. "Ethanone, 1-(1-cycloocten-1-yl)-" represents a valuable scaffold, and the introduction of chirality can lead to the discovery of novel therapeutic agents. While specific literature on the asymmetric synthesis of this exact ketone is limited, established methodologies for analogous α,β-unsaturated cyclic ketones provide a strong foundation for developing effective synthetic strategies. These application notes detail proposed protocols for the asymmetric synthesis of chiral derivatives of "Ethanone, 1-(1-cycloocten-1-yl)-", drawing upon successful applications in similar chemical systems. The following protocols are intended as a guide for researchers to develop robust and efficient asymmetric syntheses.
Asymmetric Michael Addition of Carbon Nucleophiles
The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a powerful C-C bond-forming reaction. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in such transformations.
Application Note:
This protocol outlines a proposed organocatalytic Michael addition of nitromethane to 1-(1-cycloocten-1-yl)ethanone. The use of a chiral primary amine catalyst derived from tert-leucine is expected to afford the corresponding γ-nitro ketone with a high degree of enantioselectivity, creating a valuable intermediate for further synthetic manipulations.[1]
Experimental Protocol:
Materials:
-
1-(1-Cycloocten-1-yl)ethanone
-
Nitromethane
-
tert-Leucine derived chiral diamine catalyst
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-(1-cycloocten-1-yl)ethanone (1.0 mmol), the tert-leucine derived chiral diamine catalyst (0.1 mmol, 10 mol%), and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add nitromethane (5.0 mmol, 5.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral γ-nitro ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Expected Performance Based on Analogous Systems:
The following table summarizes results for the organocatalytic Michael addition of nitromethane to various cyclic enones, providing an indication of the expected yield and enantioselectivity for the proposed synthesis.[1]
| Enone Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Cyclopent-2-en-1-one | 10 | 48 | 85 | 96 |
| Cyclohex-2-en-1-one | 10 | 24 | 92 | 99 |
| Cyclohept-2-en-1-one | 10 | 48 | 88 | 97 |
Reaction Workflow:
Caption: Workflow for the Organocatalytic Michael Addition.
Asymmetric Hydrogenation of the Carbonyl Group
The asymmetric hydrogenation of the carbonyl group in α,β-unsaturated ketones can selectively produce chiral allylic alcohols, which are versatile synthetic intermediates. Ruthenium-based catalysts are well-established for this transformation.
Application Note:
This protocol describes a proposed asymmetric transfer hydrogenation of 1-(1-cycloocten-1-yl)ethanone to the corresponding chiral allylic alcohol. A Ru(II)-BINAP-diamine complex is suggested as the catalyst system, with 2-propanol serving as both the solvent and the hydrogen source.[2] This method is anticipated to provide high enantioselectivity for the desired (R)- or (S)-allylic alcohol, depending on the chirality of the catalyst used.
Experimental Protocol:
Materials:
-
1-(1-Cycloocten-1-yl)ethanone
-
Ru(II)-BINAP-diamine catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN])
-
Potassium hydroxide (KOH)
-
2-Propanol (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Ru(II)-BINAP-diamine catalyst (0.002 mmol, 0.2 mol%) in anhydrous 2-propanol (5 mL).
-
Add a solution of KOH in 2-propanol (0.1 M, 0.04 mL, 0.004 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the catalyst.
-
Add 1-(1-cycloocten-1-yl)ethanone (1.0 mmol) to the catalyst solution.
-
Heat the reaction mixture to 40°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral allylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Expected Performance Based on Analogous Systems:
The following table presents data from the asymmetric hydrogenation of various cyclic enones, suggesting the potential outcomes for the proposed synthesis.[2]
| Enone Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 2-Cyclohexen-1-one | RuCl₂[(S)-xyl-BINAP][(S)-DAIPEN] | 1000 | 4 | >99 | 98 (R) |
| 2-Cyclohepten-1-one | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 500 | 6 | >99 | 97 (R) |
| 2-Cyclopenten-1-one | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 500 | 8 | 98 | 95 (R) |
Catalytic Cycle Diagram:
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Asymmetric Epoxidation of the Alkene
Catalytic asymmetric epoxidation of the carbon-carbon double bond in 1-(1-cycloocten-1-yl)ethanone would yield a chiral epoxy ketone, a highly functionalized building block for further synthetic transformations.
Application Note:
This protocol proposes the use of a chiral primary amine salt to catalyze the enantioselective epoxidation of 1-(1-cycloocten-1-yl)ethanone using hydrogen peroxide as the oxidant.[3] This organocatalytic method is expected to proceed under mild conditions and provide the desired chiral epoxide with high enantioselectivity.
Experimental Protocol:
Materials:
-
1-(1-Cycloocten-1-yl)ethanone
-
Chiral primary amine salt catalyst (e.g., a salt of 9-amino(9-deoxy)epiquinine)
-
Hydrogen peroxide (30% aqueous solution)
-
Dioxane
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-(1-cycloocten-1-yl)ethanone (1.0 mmol) and the chiral primary amine salt catalyst (0.1 mmol, 10 mol%) in dioxane (2.0 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (2.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral epoxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Expected Performance Based on Analogous Systems:
The following table shows the results for the asymmetric epoxidation of various cyclic enones, which can be used to estimate the potential outcome of the proposed synthesis.[3]
| Enone Substrate | Catalyst | Time (h) | Conversion (%) | ee (%) |
| 2-Cyclohexen-1-one | 9-Amino(9-deoxy)epiquinine salt | 24 | 95 | 96 |
| 2-Cyclohepten-1-one | (1R,2R)-DPEN salt | 48 | 92 | 97 |
| 2-Cyclopenten-1-one | 9-Amino(9-deoxy)epiquinine salt | 36 | 88 | 94 |
Proposed Reaction Pathway:
Caption: Proposed Pathway for Asymmetric Epoxidation.
Disclaimer: The protocols and expected data presented herein are based on analogous systems found in the scientific literature. Researchers should conduct their own optimization studies to achieve the best results for the specific substrate "Ethanone, 1-(1-cycloocten-1-yl)-". Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: The Versatility of Ethanone, 1-(1-cycloocten-1-yl)- in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 1-(1-cycloocten-1-yl)-, a readily accessible α,β-unsaturated ketone, presents itself as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its inherent chemical functionalities—a reactive carbonyl group, a nucleophilic α-carbon, and an electrophilic β-carbon—render it a prime substrate for various cyclization and annulation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyridines, pyrimidines, pyrazoles, and thiophenes, utilizing Ethanone, 1-(1-cycloocten-1-yl)- as the foundational building block. The methodologies outlined herein are based on well-established synthetic transformations of α,β-unsaturated ketones and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
I. Synthesis of Fused Pyridines
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The fusion of a pyridine ring to a cyclooctane framework via Ethanone, 1-(1-cycloocten-1-yl)- can lead to novel chemical entities with interesting pharmacological profiles. The Kröhnke pyridine synthesis and related methodologies offer a direct route to such compounds.
Application Note:
The reaction of Ethanone, 1-(1-cycloocten-1-yl)- with an α-pyridinium methyl ketone salt in the presence of ammonium acetate provides a direct pathway to highly substituted, fused pyridine derivatives. This multicomponent reaction proceeds via a Michael addition followed by cyclization and aromatization.[1][2][3]
Illustrative Quantitative Data:
| Heterocycle | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cycloocta[b]pyridine Derivative | Ethanone, 1-(1-cycloocten-1-yl)-, 1-(2-oxo-2-phenylethyl)pyridinium bromide, Ammonium acetate | Acetic Acid | 120 | 12 | 65-75 |
Experimental Protocol: Synthesis of a Cycloocta[b]pyridine Derivative
-
To a solution of Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol) in glacial acetic acid (10 mL), add 1-(2-oxo-2-phenylethyl)pyridinium bromide (1.1 mmol) and ammonium acetate (5.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloocta[b]pyridine derivative.
Reaction Pathway Diagram:
Caption: Kröhnke Pyridine Synthesis Pathway.
II. Synthesis of Fused Pyrimidines
The pyrimidine ring is a core component of nucleobases and numerous therapeutic agents. The reaction of α,β-unsaturated ketones with amidines provides a robust method for the synthesis of pyrimidine derivatives.[4][5][6]
Application Note:
Ethanone, 1-(1-cycloocten-1-yl)- can undergo a [3+3] annulation reaction with amidines, such as benzamidine, to yield fused dihydropyrimidines. Subsequent oxidation, which can be achieved using various methods including visible-light-enabled photo-oxidation, leads to the aromatic fused pyrimidine.[6][7]
Illustrative Quantitative Data:
| Heterocycle | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cycloocta[d]pyrimidine Derivative | Ethanone, 1-(1-cycloocten-1-yl)-, Benzamidine HCl, Triethylamine | Ethanol | 80 | 24 | 70-80 |
Experimental Protocol: Synthesis of a Cycloocta[d]pyrimidine Derivative
-
In a round-bottom flask, dissolve Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol) and benzamidine hydrochloride (1.2 mmol) in ethanol (15 mL).
-
Add triethylamine (2.5 mmol) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
To the residue, add water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting dihydropyrimidine intermediate can be oxidized by dissolving it in a suitable solvent (e.g., acetonitrile) and exposing it to visible light in the presence of a photosensitizer or by using a chemical oxidant like DDQ.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure fused pyrimidine.
Reaction Workflow Diagram:
Caption: Fused Pyrimidine Synthesis Workflow.
III. Synthesis of Fused Pyrazoles
Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory and analgesic properties. The reaction of α,β-unsaturated ketones with hydrazine is a classical and efficient method for pyrazole synthesis.[8][9][10][11]
Application Note:
The cyclocondensation of Ethanone, 1-(1-cycloocten-1-yl)- with hydrazine hydrate in a suitable solvent like ethanol readily affords the corresponding fused pyrazoline, which can be subsequently oxidized to the aromatic pyrazole. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.
Illustrative Quantitative Data:
| Heterocycle | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cycloocta[c]pyrazole Derivative | Ethanone, 1-(1-cycloocten-1-yl)-, Hydrazine Hydrate | Ethanol | 78 | 6 | 85-95 |
Experimental Protocol: Synthesis of a Cycloocta[c]pyrazole Derivative
-
To a stirred solution of Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.5 mmol).
-
Reflux the mixture for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pyrazoline intermediate.
-
For aromatization, dissolve the crude pyrazoline in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., bromine in acetic acid or simply expose to air over a prolonged period).
-
After the oxidation is complete, neutralize the mixture and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the residue by recrystallization or column chromatography to yield the fused pyrazole.
Logical Relationship Diagram:
Caption: Fused Pyrazole Synthesis Logic.
IV. Synthesis of Fused Thiophenes
Thiophene and its derivatives are important heterocycles in materials science and medicinal chemistry. The Gewald reaction provides a powerful one-pot synthesis of 2-aminothiophenes.[12][13]
Application Note:
While the classical Gewald reaction utilizes an α-methylene ketone and an activated nitrile, a modification starting from an α,β-unsaturated ketone with an active methylene group, such as in Ethanone, 1-(1-cycloocten-1-yl)-, is conceivable. The reaction with elemental sulfur and a compound containing an activated methylene group (e.g., malononitrile) in the presence of a base can lead to the formation of a fused 2-aminothiophene.
Illustrative Quantitative Data:
| Heterocycle | Reagents | Solvent | Base | Temperature (°C) | Yield (%) |
| Cycloocta[b]thiophene Derivative | Ethanone, 1-(1-cycloocten-1-yl)-, Malononitrile, Sulfur | Ethanol | Morpholine | 50 | 60-70 |
Experimental Protocol: Synthesis of a Cycloocta[b]thiophene Derivative
-
In a three-necked flask equipped with a condenser and a stirrer, place Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).
-
Add morpholine (2.0 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker containing crushed ice and a small amount of hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure fused 2-aminothiophene derivative.
Signaling Pathway Analogy Diagram:
Caption: Gewald Reaction Mechanistic Steps.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions with Ethanone, 1-(1-cycloocten-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations of Ethanone, 1-(1-cycloocten-1-yl)- (also known as 1-acetylcyclooctene), a versatile building block in organic synthesis. The protocols cover fundamental reactions including selective reductions and carbon-carbon bond-forming reactions, which are crucial for the synthesis of complex molecules and potential pharmaceutical intermediates.
Chemical Profile: Ethanone, 1-(1-cycloocten-1-yl)-
| Property | Value |
| IUPAC Name | 1-(Cyclooct-1-en-1-yl)ethan-1-one |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 17339-74-1 |
| Structure | α,β-Unsaturated Ketone |
Reaction Overview
As an α,β-unsaturated ketone, Ethanone, 1-(1-cycloocten-1-yl)- possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the cyclooctene ring. The reactivity at these sites can be controlled by the choice of reagents and reaction conditions, allowing for selective transformations. This document details protocols for:
-
1,2-Reduction (Luche Reduction): Selective reduction of the carbonyl group to an allylic alcohol, preserving the carbon-carbon double bond.
-
Conjugate Reduction (Catalytic Hydrogenation): Selective reduction of the carbon-carbon double bond to yield the corresponding saturated ketone.
-
Conjugate Addition (Michael Addition): Formation of a new carbon-carbon bond at the β-position of the enone system using an organocuprate reagent.
-
α-Alkylation: Introduction of an alkyl group at the α-carbon of the ketone via an enolate intermediate.
Data Presentation: Summary of Reactions
The following table summarizes the typical outcomes for the detailed protocols. Please note that yields are representative and can vary based on reaction scale and purity of reagents.
| Reaction Type | Reagents | Product | Typical Yield | Key Features |
| 1,2-Reduction | NaBH₄, CeCl₃·7H₂O, Methanol | 1-(1-Cycloocten-1-yl)ethan-1-ol | >95% | Highly selective for carbonyl reduction.[1][2][3][4][5] |
| Conjugate Reduction | H₂, Pd/C, Ethanol | 1-(Cyclooctyl)ethan-1-one | >90% | Selective for double bond reduction. |
| Conjugate Addition | (CH₃)₂CuLi, THF, -78 °C | 1-(3-Methylcyclooctyl)ethan-1-one | ~85-95% | Forms a C-C bond at the β-carbon. |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 2-(1-Cycloocten-1-yl)propan-2-one | ~70-80% | Forms a C-C bond at the α-carbon. |
Experimental Protocols & Workflows
Protocol 1: Selective 1,2-Reduction (Luche Reduction)
This protocol describes the highly selective reduction of the carbonyl group of an α,β-unsaturated ketone to the corresponding allylic alcohol, leaving the double bond intact. The use of cerium(III) chloride with sodium borohydride is key to this selectivity.[1][2][3]
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask, add Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).
-
Add methanol as the solvent and stir the mixture at room temperature until the solids are fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Effervescence may be observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~5.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 1-(1-cycloocten-1-yl)ethan-1-ol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Conjugate Reduction (Catalytic Hydrogenation)
This protocol describes the selective reduction of the carbon-carbon double bond of the enone system, yielding a saturated ketone.
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC or GC-MS until completion (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen atmosphere in a fume hood and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product, 1-(cyclooctyl)ethan-1-one.
-
The product is often pure enough for subsequent steps, but can be purified by distillation or chromatography if needed.
Protocol 3: Conjugate Addition of an Organocuprate
This protocol details the 1,4-addition of a methyl group to Ethanone, 1-(1-cycloocten-1-yl)- using a Gilman reagent (lithium dimethylcuprate) to form a new carbon-carbon bond.
Materials:
-
Copper(I) iodide (CuI) (1.0 eq)
-
Methyllithium (CH₃Li) (2.0 eq in diethyl ether)
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, low-temperature thermometer, dry ice/acetone bath
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (1.0 eq).
-
Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium solution (2.0 eq) via syringe. The solution will change color as the lithium dimethylcuprate forms. Stir for 30 minutes at -78 °C.
-
-
Conjugate Addition:
-
In a separate flask, dissolve Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq) in anhydrous THF.
-
Cool the enone solution to -78 °C.
-
Slowly add the enone solution to the pre-formed Gilman reagent at -78 °C via syringe or cannula.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product, 1-(3-methylcyclooctyl)ethan-1-one, by flash column chromatography.
-
Protocol 4: α-Alkylation via an Enolate
This protocol describes the deprotonation at the α-carbon (methyl group) followed by nucleophilic attack on an alkyl halide to form a new C-C bond.
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether, Brine, Anhydrous MgSO₄
-
Schlenk flask, syringes, low-temperature apparatus
Procedure:
-
LDA Preparation (in situ):
-
In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).
-
-
Enolate Formation:
-
In a separate flask, dissolve Ethanone, 1-(1-cycloocten-1-yl)- (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the enone solution to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product, 2-(1-cycloocten-1-yl)propan-2-one, by flash column chromatography.
-
References
Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene, is a cyclic α,β-unsaturated ketone that holds significant potential as a versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its unique structural motif, featuring a reactive enone system within a flexible eight-membered ring, allows for a variety of chemical transformations to introduce diverse functional groups and build molecular complexity. This document provides an overview of its synthesis, key chemical properties, and detailed protocols for its application in generating valuable scaffolds for drug discovery and development. While direct utilization of this specific precursor is emerging, its reactivity is analogous to well-established cyclic enones like cyclohexenone and cyclopentenone, which are pivotal in the synthesis of numerous therapeutic agents, including antiviral and anticancer drugs.
Physicochemical Properties and Data
"Ethanone, 1-(1-cycloocten-1-yl)-" is a compound with the molecular formula C10H16O. Its properties make it a suitable substrate for various organic reactions.
| Property | Value | Reference |
| Molecular Formula | C10H16O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| CAS Number | 147384-73-4 ([R-(Z)]- isomer) | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not specified, predicted to be >200 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) |
Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-
The most direct synthesis of "Ethanone, 1-(1-cycloocten-1-yl)-" involves the Friedel-Crafts acylation of cyclooctene. A representative synthetic route is presented below.
Synthetic Workflow
Caption: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Experimental Protocol: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
cis-Cyclooctene
-
Acetyl chloride
-
Tin(IV) chloride (SnCl4)
-
Carbon disulfide (CS2), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-cyclooctene (1.0 eq) dissolved in anhydrous carbon disulfide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride (1.1 eq) to the stirred solution.
-
To this mixture, add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure "Ethanone, 1-(1-cycloocten-1-yl)-".
Expected Yield: While a specific yield for this exact reaction is not widely reported, similar acylation reactions can be expected to proceed with moderate to good yields (50-70%).
Applications in the Synthesis of Pharmaceutical Intermediates
"Ethanone, 1-(1-cycloocten-1-yl)-" serves as a versatile building block for a variety of pharmaceutical intermediates due to the reactivity of its α,β-unsaturated ketone moiety. Key transformations and their potential applications are outlined below.
Potential Synthetic Transformations
Caption: Potential Synthetic Pathways for Pharmaceutical Intermediates.
Protocol: Michael Addition for the Synthesis of a β-Amino Ketone Intermediate
This protocol describes a general procedure for the conjugate addition of an amine to "Ethanone, 1-(1-cycloocten-1-yl)-", a key step in synthesizing many biologically active molecules. Cyclic β-amino ketones are important pharmacophores for a range of therapeutic agents[2].
Materials:
-
Ethanone, 1-(1-cycloocten-1-yl)-
-
Secondary amine (e.g., morpholine, piperidine)
-
Triethylamine (as a base)
-
Methanol (as solvent)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve "Ethanone, 1-(1-cycloocten-1-yl)-" (1.0 eq) in methanol.
-
Add the secondary amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the resulting β-amino ketone by column chromatography.
| Transformation | Reagents & Conditions | Resulting Intermediate | Pharmaceutical Relevance |
| Aza-Michael Addition | R2NH, base, solvent (e.g., MeOH) | β-Amino Ketone | Precursors for antiviral and anticancer agents[2][3]. |
| Thia-Michael Addition | RSH, base | β-Thio Ketone | Building blocks for various bioactive sulfur-containing heterocycles. |
| Reduction of Ketone | NaBH4, CeCl3·7H2O (Luche reduction) | Allylic Alcohol | Key intermediates in the synthesis of prostaglandins and other natural products. |
| Epoxidation | m-CPBA or H2O2/NaOH | Epoxy Ketone | Versatile intermediates for the synthesis of steroids and other complex molecules. |
| Condensation | Hydrazine derivatives (e.g., H2NNH2·H2O) | Pyrazoline derivative | Core structure in many anti-inflammatory and analgesic drugs. |
Conclusion
"Ethanone, 1-(1-cycloocten-1-yl)-" is a promising yet underutilized precursor in pharmaceutical synthesis. Its accessible synthesis and the versatile reactivity of its α,β-unsaturated ketone functionality make it an attractive starting point for the creation of diverse and complex molecular scaffolds. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents. Further investigation into the asymmetric transformations of this precursor could unlock new avenues for the stereoselective synthesis of chiral drugs.
References
- 1. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric phase-transfer catalytic aza-Michael addition to cyclic enone: Highly enantioselective and diastereoselective synthesis of cyclic 1,3-aminoalcohols | Poster Board #3667 - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: Flow Chemistry Applications of Ethanone, 1-(1-cycloocten-1-yl)- Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols explore the potential uses of "Ethanone, 1-(1-cycloocten-1-yl)-" and its derivatives within the domain of continuous flow chemistry. While specific literature on this exact class of molecules is emerging, the principles outlined below are based on established flow chemistry applications for analogous cyclooctene and ketone scaffolds. These compounds serve as valuable building blocks, particularly for the synthesis of strained alkenes used in bioorthogonal chemistry and as precursors for complex molecular architectures in drug discovery.
Continuous flow chemistry offers significant advantages over traditional batch processing for these applications, including enhanced safety, improved reaction control, higher yields, and straightforward scalability.[1][2][3] The ability to precisely control parameters such as temperature, pressure, and residence time is crucial when handling potentially unstable intermediates or performing highly exothermic reactions.[4][5]
Application 1: Synthesis of trans-Cyclooctene Derivatives via Photochemical Isomerization
The trans-isomers of cyclooctene derivatives are highly sought after for their use in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions.[6] However, the trans-isomer is thermodynamically less stable than the cis-isomer. Flow chemistry provides an elegant solution to this challenge by enabling continuous photoisomerization while simultaneously trapping the desired trans-isomer, driving the equilibrium towards the product.[7][8]
Key Advantages in Flow:
-
Increased Yield: Continuous removal of the trans-isomer from the reaction mixture prevents it from reverting to the more stable cis-form, leading to higher overall yields compared to batch methods.[7][8]
-
Safety: The small internal volume of flow reactors minimizes the risk associated with photochemical reactions and the handling of potentially energetic species.
-
Scalability: Production can be scaled up by simply extending the run time or by using parallel reactor systems.[8]
This protocol describes the synthesis of trans-1-(1-cycloocten-1-yl)ethanone from its cis-isomer using a closed-loop photochemical flow reactor with in-line silver nitrate trapping.
Materials:
-
cis-Ethanone, 1-(1-cycloocten-1-yl)-
-
Methyl benzoate (singlet sensitizer)
-
Heptane (or other suitable solvent)
-
Silver nitrate (AgNO₃)
-
Silica gel
-
Aqueous ammonia (NH₄OH) for workup
Equipment:
-
Peristaltic or HPLC pump
-
UV-transparent tubing (e.g., FEP)
-
UV lamp (254 nm)
-
Glass column for AgNO₃/silica gel
-
Reservoir flask
Procedure:
-
Prepare the Silver Nitrate Column: Prepare a slurry of silica gel and a solution of silver nitrate in water. Evaporate the water to obtain AgNO₃-impregnated silica gel. Pack this into a glass column.
-
Prepare the Reaction Mixture: Dissolve cis-Ethanone, 1-(1-cycloocten-1-yl)- and methyl benzoate in heptane in the reservoir flask.
-
Set up the Flow System: Construct a closed-loop system where the solution from the reservoir is pumped through the UV-transparent tubing, which is wrapped around the UV lamp. The outlet of the tubing is connected to the top of the AgNO₃/silica gel column. The eluent from the column is returned to the reservoir.
-
Initiate the Reaction: Start the pump to circulate the reaction mixture and turn on the UV lamp. The cis-isomer is converted to the trans-isomer upon irradiation.
-
In-line Trapping: As the mixture flows through the column, the trans-isomer is selectively complexed and retained by the silver nitrate, while the cis-isomer and sensitizer are returned to the reservoir for further photoisomerization.[7]
-
Workup: After a set period, stop the reaction. Elute the trapped trans-isomer from the column using a solution of aqueous ammonia. The product can then be extracted and purified.
Workflow for Continuous Photoisomerization
References
- 1. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethanone, 1-(1-cycloocten-1-yl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethanone, 1-(1-cycloocten-1-yl)- , a valuable intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Ethanone, 1-(1-cycloocten-1-yl)-.
Poor Yield or Absence of the Desired Product
Problem: After synthesis, primarily via Friedel-Crafts acylation of cyclooctene, analysis (e.g., GC-MS, NMR) shows a low yield of the target compound, or its complete absence, with other isomers or byproducts dominating.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Lewis Acid Catalyst | The choice of Lewis acid is critical. Use stannic chloride (SnCl₄) as the catalyst to favor the formation of 1-acetylcyclo-octene. Using catalysts like boron trifluoride (BF₃) or zinc chloride (ZnCl₂) can lead to the formation of the undesired 4-acetylcyclo-octene isomer. Aluminum chloride (AlCl₃) may produce chlorinated or rearranged byproducts.[1] |
| Reaction Temperature Too High | Friedel-Crafts acylations can be exothermic. Maintain a low and controlled reaction temperature to minimize side reactions and polymerization. |
| Moisture in Reagents or Glassware | Lewis acids are highly sensitive to moisture, which can deactivate the catalyst. Ensure all reagents are anhydrous and glassware is thoroughly dried before use. |
| Impure Starting Materials | Use freshly distilled cyclooctene and high-purity acylating agent (acetyl chloride or acetic anhydride) to avoid introducing impurities that can interfere with the reaction. |
Difficulty in Separating Isomeric Impurities
Problem: The purified product contains significant amounts of isomeric impurities, such as 4-acetylcyclo-octene, which are difficult to separate from the desired 1-acetylcyclo-octene.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Purification Technique | Isomers with similar polarities can be challenging to separate. Fractional vacuum distillation is often effective if there is a sufficient boiling point difference. For chromatographic separation, optimize the mobile phase for flash column chromatography . A shallow solvent gradient with a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) can enhance separation. |
| Co-elution in Chromatography | If isomers co-elute, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC with a suitable column may be necessary for high-purity requirements. |
Product Decomposition During Purification
Problem: The product appears to degrade during purification, as evidenced by discoloration (yellowing or browning) or the appearance of new impurity peaks in analytical data.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermal Instability | As an α,β-unsaturated ketone, the compound may be susceptible to polymerization or decomposition at high temperatures. Use vacuum distillation to lower the boiling point. A related isomer has a boiling point of 226.5°C at atmospheric pressure, so vacuum distillation is highly recommended. For very sensitive applications, consider short-path distillation. |
| Acid or Base Contamination | Traces of acid from the synthesis or basic conditions during workup can catalyze degradation or isomerization. Ensure thorough neutralization and washing of the crude product before purification. When using silica gel for chromatography, which can be slightly acidic, consider neutralizing it with a small amount of triethylamine in the eluent. |
| Exposure to Air and Light | Unsaturated ketones can be sensitive to oxidation and light-induced isomerization. Purify and handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethanone, 1-(1-cycloocten-1-yl)-?
The most common synthetic route is the Friedel-Crafts acylation of cis-cyclooctene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[1]
Q2: Which purification technique is best for removing isomeric impurities?
For large-scale purification, fractional vacuum distillation is a good first choice. For smaller scales or to achieve higher purity, flash column chromatography is recommended. Careful selection of the eluent system is crucial for separating isomers.
Q3: What are typical solvent systems for flash column chromatography of this compound?
Given its ketone functionality and unsaturation, a non-polar stationary phase like silica gel is standard. Eluent systems with varying polarity can be used. Good starting points for method development include mixtures of:
-
Hexane and Ethyl Acetate (e.g., starting with 98:2 and gradually increasing the polarity).
-
Hexane and Diethyl Ether.
-
Toluene and Ethyl Acetate.
Q4: Can I purify Ethanone, 1-(1-cycloocten-1-yl)- by recrystallization?
Recrystallization may be possible if the crude product is a solid at room temperature or if a suitable solvent system can be found that allows for crystallization at low temperatures. Common solvents to screen for the recrystallization of ketones include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or hexane/acetone. However, as many unsaturated ketones are oils at room temperature, this technique may not always be applicable.
Q5: How should I store the purified compound?
To ensure the stability of Ethanone, 1-(1-cycloocten-1-yl)-, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation. It is also advisable to store it at low temperatures (refrigerated or frozen) and protected from light to minimize the risk of polymerization and isomerization.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of Ethanone, 1-(1-cycloocten-1-yl)-.
-
Setup: Assemble a standard vacuum distillation apparatus with a short Vigreux column to enhance separation. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.
-
Procedure:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully increase the temperature to distill the product. Based on a related isomer, the boiling point is estimated to be significantly lower than 226.5°C under vacuum.
-
Collect the main fraction containing the purified product.
-
Monitor the purity of the fractions by GC or TLC.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for smaller quantities or when high purity is required.
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 99:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the product from impurities.
-
Collect fractions and monitor their composition using TLC or GC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Diagrams
Caption: Workflow for the purification of Ethanone, 1-(1-cycloocten-1-yl)-.
Caption: Troubleshooting logic for common purification issues.
References
"Ethanone, 1-(1-cycloocten-1-yl)-" side reaction identification and minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetyl-1-cyclooctene. This resource addresses common issues encountered during the synthesis and handling of this compound, with a focus on side reaction identification and minimization.
Troubleshooting Guide: Side Reaction in the Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-
The primary method for synthesizing Ethanone, 1-(1-cycloocten-1-yl)- is the Friedel-Crafts acylation of cyclooctene. The most significant side reaction observed is the formation of isomers, particularly 4-acetylcyclooctene. The choice of Lewis acid catalyst is the most critical factor in controlling the regioselectivity of this reaction.
Problem: Low yield of the desired 1-acetyl-1-cyclooctene and formation of unknown byproducts.
Possible Cause 1: Suboptimal Lewis Acid Catalyst
The selection of the Lewis acid catalyst directly influences the product distribution. Stronger Lewis acids can promote isomerization of the cyclooctene starting material or the final product.
Solution:
-
Recommended Catalyst: Use stannic chloride (SnCl₄) as the Lewis acid catalyst. It has been reported to favor the formation of the desired 1-acetyl-1-cyclooctene isomer.[1]
-
Catalysts to Avoid: Boron trifluoride (BF₃) and zinc chloride (ZnCl₂) tend to produce 4-acetylcyclooctene as the major product. Aluminum chloride (AlCl₃) can lead to the formation of chlorinated byproducts and rearranged products.[1]
Quantitative Comparison of Lewis Acid Catalysts:
| Lewis Acid Catalyst | Major Product | Side Products | Reference |
| Stannic Chloride (SnCl₄) | 1-acetylcyclooctene | Minor amounts of isomers | [1] |
| Boron Trifluoride (BF₃) | 4-acetylcyclooctene | 1-acetylcyclooctene | [1] |
| Zinc Chloride (ZnCl₂) | 4-acetylcyclooctene | 1-acetylcyclooctene | [1] |
| Aluminum Chloride (AlCl₃) | 1-acetyl-4-chlorocyclooctene or 4-acetyl-1-ethylcyclohexene | Isomeric ketones | [1] |
Experimental Protocol: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- using Stannic Chloride
This protocol is designed to maximize the yield of the desired 1-acetyl-1-cyclooctene.
Materials:
-
cis-Cyclooctene
-
Acetyl chloride
-
Stannic chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve cis-cyclooctene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add stannic chloride (1.1 equivalents) dropwise to the stirred solution under a nitrogen atmosphere.
-
Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Possible Cause 2: Reaction Temperature
Higher reaction temperatures can provide the energy needed for isomerization reactions to occur, leading to a higher proportion of the undesired 4-acetylcyclooctene.
Solution:
-
Maintain a low reaction temperature (0 °C) throughout the addition of reagents and for the duration of the reaction.
Possible Cause 3: Moisture in the Reaction
Lewis acids like stannic chloride are highly sensitive to moisture, which can deactivate the catalyst and lead to incomplete reactions and lower yields.
Solution:
-
Use anhydrous solvents and reagents.
-
Flame-dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of 1-acetyl-1-cyclooctene.
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-?
A1: The primary side product is the constitutional isomer, 4-acetylcyclooctene. Depending on the Lewis acid used, other byproducts such as 1-acetyl-4-chlorocyclooctene and 4-acetyl-1-ethylcyclohexene can also be formed.[1]
Q2: How can I confirm the identity of the desired product and the side products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to separate and identify the different isomers and byproducts in the reaction mixture. The mass spectra of 1-acetylcyclooctene and 4-acetylcyclooctene will be identical, but they will have different retention times on the gas chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the protons.
Q3: What is the stability of Ethanone, 1-(1-cycloocten-1-yl)- and what are its potential degradation pathways?
A3: As an α,β-unsaturated ketone, Ethanone, 1-(1-cycloocten-1-yl)- may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Polymerization: α,β-unsaturated carbonyls can undergo polymerization, especially in the presence of light or radical initiators.
-
Isomerization: Under acidic or basic conditions, or upon exposure to heat, the double bond may migrate to a more stable position.
-
Oxidation: The double bond can be susceptible to oxidation, leading to the formation of epoxides or other oxygenated derivatives.
To minimize degradation, it is recommended to store the compound in a cool, dark place, and under an inert atmosphere if possible.
Q4: How can I minimize the formation of the 4-acetylcyclooctene isomer?
A4: The most effective way to minimize the formation of the 4-acetylcyclooctene isomer is to use stannic chloride (SnCl₄) as the Lewis acid catalyst and to maintain a low reaction temperature (0 °C).
Logical Relationship of Minimization Strategies
Caption: Key strategies to minimize side product formation.
References
Optimization of reaction conditions for "Ethanone, 1-(1-cycloocten-1-yl)-" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no formation of 1-acetylcyclooctene. What are the potential causes and solutions?
-
Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, or catalyst activity.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
-
Improper Temperature Control: The reaction temperature is critical. For the aluminum chloride-catalyzed reaction, the addition of cyclooctene to the aluminum chloride-acetyl chloride complex should be carried out at low temperatures, specifically between -15 to -20°C.[1] Allowing the temperature to rise prematurely can lead to side reactions.
-
Reagent Quality: Ensure the purity of your starting materials. Cyclooctene should be free of peroxides, and acetyl chloride should be freshly distilled if its purity is in doubt.
-
Incorrect Stoichiometry: An excess of the acylating agent or catalyst can sometimes lead to polymerization or other side reactions. Carefully control the molar ratios of the reactants.
-
Issue 2: Formation of Isomeric Byproducts
-
Question: My analysis shows the presence of a significant amount of an isomeric ketone, but not the desired 1-acetylcyclooctene. Why is this happening and how can I prevent it?
-
Answer: The formation of isomers, such as 4-acetylcyclooctene, is a known issue in the acylation of cyclooctene and is highly dependent on the choice of catalyst.[2]
-
Catalyst Selection: The choice of Lewis acid catalyst directly influences the regioselectivity of the reaction. To favor the formation of 1-acetylcyclooctene, stannic chloride (SnCl₄) is a reported catalyst.[2] Catalysts like boron trifluoride (BF₃) or zinc chloride (ZnCl₂) are known to promote a transannular hydride shift, leading to the formation of 4-acetylcyclooctene.[2] Aluminum chloride (AlCl₃) can also yield the desired product but may produce chlorinated byproducts.[2]
-
Reaction Conditions: While the catalyst is the primary factor, reaction temperature and time can also play a role. Adhering to established protocols for the chosen catalyst is crucial.
-
Issue 3: Presence of Chlorinated Byproducts
-
Question: I have identified 1-acetyl-4-chlorocyclo-octene in my product mixture. How can I avoid this side reaction?
-
Answer: The formation of chlorinated byproducts is a known side reaction when using aluminum chloride (AlCl₃) as the catalyst.[2]
-
Alternative Catalyst: The most effective way to prevent this is to use a different Lewis acid that does not contain chlorine or has a lower tendency to act as a chlorine source. Stannic chloride (SnCl₄) is a suitable alternative for synthesizing 1-acetylcyclooctene.[2]
-
Optimization of AlCl₃ Conditions: If aluminum chloride must be used, careful control of the reaction temperature and stoichiometry is essential. The reaction should be kept at a low temperature (-15 to -20°C) during the addition phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-?
A1: The synthesis is typically achieved through the Friedel-Crafts acylation of cyclooctene with acetyl chloride using a Lewis acid catalyst.
Caption: General reaction scheme for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Q2: What are the recommended catalysts and their effects on the product distribution?
A2: The choice of catalyst is a critical parameter that influences the regioselectivity of the acylation.
| Catalyst | Major Product | Reference |
| Stannic chloride (SnCl₄) | 1-acetylcyclooctene | [2] |
| Boron trifluoride (BF₃) | 4-acetylcyclooctene | [2] |
| Zinc chloride (ZnCl₂) | 4-acetylcyclooctene | [2] |
| Aluminum chloride (AlCl₃) | 1-acetylcyclooctene (with potential for 1-acetyl-4-chlorocyclo-octene byproduct) | [1][2] |
Q3: Are there any known issues with carbocation rearrangements in this reaction?
A3: Yes, the formation of 4-acetylcyclooctene when using catalysts like boron trifluoride or zinc chloride is attributed to a transannular hydride shift in the intermediate carbonium ion.[2] This is a type of carbocation rearrangement. To avoid this, stannic chloride is the preferred catalyst.
Caption: Troubleshooting workflow for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride Catalyst [1]
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.05 moles) in methylene chloride (1200 ml).
-
Acylating Agent: Add acetyl chloride (1 mole) to the suspension.
-
Cooling: Cool the mixture to between -15 and -20°C using a suitable cooling bath.
-
Addition of Cyclooctene: Add cyclooctene (98% purity) dropwise to the stirred solution over a period of 2 hours, maintaining the temperature between -15 and -20°C.
-
Warming: After the addition is complete, allow the solution to stir while warming to 0°C.
-
Quenching: Pour the reaction mixture into crushed ice.
-
Work-up: Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-acetylcyclooctene (reported yield: 48%).
Protocol 2: Synthesis using Stannic Chloride Catalyst (General Procedure)
While a detailed experimental protocol with quantitative data for the stannic chloride catalyzed reaction was not found in the initial search, a general procedure based on similar reactions is provided.[2]
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclooctene in a suitable anhydrous solvent (e.g., carbon disulfide or methylene chloride).
-
Cooling: Cool the solution to a low temperature (typically 0°C or below).
-
Addition of Reagents: To the stirred solution, add acetyl chloride, followed by the dropwise addition of stannic chloride.
-
Reaction: Allow the reaction to stir at the low temperature for a specified period, monitoring the progress by TLC or GC.
-
Quenching: Quench the reaction by slowly adding it to ice-cold water or a dilute acid solution.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Remove the solvent in vacuo and purify the residue by vacuum distillation or column chromatography.
References
Common impurities in "Ethanone, 1-(1-cycloocten-1-yl)-" and their removal
This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals working with "Ethanone, 1-(1-cycloocten-1-yl)-".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared "Ethanone, 1-(1-cycloocten-1-yl)-"?
A1: Given that a primary synthetic route is the Friedel-Crafts acylation of cyclooctene, the most probable impurities include:
-
Unreacted Starting Materials: Residual cyclooctene and the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Isomeric Byproducts: Depending on the Lewis acid catalyst used, positional isomers such as 4-acetylcyclooctene can form. For instance, while stannic chloride favors the formation of the desired 1-acetylcyclooctene, other catalysts like boron trifluoride or zinc chloride may lead to different isomers.
-
Halogenated Byproducts: If aluminum chloride is used as the catalyst, chlorinated byproducts like 1-acetyl-4-chlorocyclooctane can be generated.
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., stannic chloride, aluminum chloride) and their hydrolysis products.
-
Solvent Residues: Any solvent used in the reaction or workup that has not been completely removed.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual starting materials, solvents, and some byproducts. Specialized capillary columns can aid in the separation of isomers.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile impurities and isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can confirm the identity of the desired product and help identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups characteristic of impurities, such as the hydroxyl group from hydrolyzed acetylating agents.
Q3: What are the recommended methods for purifying "Ethanone, 1-(1-cycloocten-1-yl)-"?
A3: A multi-step purification strategy is often necessary:
-
Aqueous Workup: Following the reaction, quenching with a mild base such as a saturated sodium bicarbonate solution is crucial to neutralize the reaction and hydrolyze and remove the Lewis acid catalyst.
-
Solvent Extraction: To separate the organic product from the aqueous layer.
-
Drying: Use of a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water from the organic phase.
-
Chromatography: Flash column chromatography using silica gel is a standard and effective method for separating the target compound from unreacted starting materials and byproducts.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the freshness and appropriate stoichiometry of reagents. - Verify the activity of the Lewis acid catalyst. - Optimize reaction time and temperature. |
| Product loss during workup. | - Ensure proper phase separation during extraction. - Avoid overly aggressive washing that could lead to emulsion formation. | |
| Presence of Multiple Spots on TLC/Peaks in GC | Formation of isomeric byproducts. | - Use a highly selective Lewis acid catalyst like stannic chloride. - Carefully optimize reaction conditions (temperature, addition rate) to favor the desired isomer. |
| Incomplete reaction. | - Increase reaction time or temperature, or add more acetylating agent. | |
| Product is an oil but should be a solid (or vice-versa) | Presence of solvent or other liquid impurities. | - Ensure complete removal of solvent under reduced pressure. - Purify via column chromatography or distillation. |
| Product has an off-color | Residual catalyst or polymeric byproducts. | - Perform a thorough aqueous workup. - Consider treating the crude product with activated carbon before further purification. |
Data Presentation: Impurity Profile Analysis
Researchers should aim to quantify the purity of their "Ethanone, 1-(1-cycloocten-1-yl)-" before and after purification. The following table can be used to document these findings.
| Compound | Retention Time (GC) | Area % (Crude) | Area % (Purified) | Identification Method |
| Cyclooctene | GC-MS | |||
| Acetylating Agent | GC-MS | |||
| Ethanone, 1-(1-cycloocten-1-yl)- | GC-MS, NMR | |||
| Isomeric Impurity 1 | GC-MS, NMR | |||
| Other Byproduct | GC-MS |
Experimental Protocols
Protocol 1: General Aqueous Workup for Catalyst Removal
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Allow the mixture to warm to room temperature and swirl the separatory funnel gently to ensure complete quenching.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the non-polar eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and purification.
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: General purification workflow for "Ethanone, 1-(1-cycloocten-1-yl)-".
Troubleshooting guide for "Ethanone, 1-(1-cycloocten-1-yl)-" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethanone, 1-(1-cycloocten-1-yl)-". The information provided is intended to assist in overcoming common challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize Ethanone, 1-(1-cycloocten-1-yl)- resulted in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in the synthesis, which is typically a Friedel-Crafts acylation of cis-cyclooctene, can stem from several factors:
-
Moisture Contamination: The primary catalyst, stannic chloride (SnCl₄), is extremely sensitive to moisture. Any water in the glassware, solvent, or starting materials will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled starting materials.
-
-
Incorrect Catalyst: The choice of Lewis acid catalyst is critical for this reaction. Using catalysts other than stannic chloride can lead to the formation of undesired isomers.
-
Solution: Use stannic chloride for the synthesis of 1-acetylcyclooctene. Other catalysts like boron trifluoride or zinc chloride are known to favor the formation of 4-acetylcyclooctene.
-
-
Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive.
-
Solution: Maintain the recommended reaction temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low will result in a sluggish or incomplete reaction.
-
-
Impure Starting Materials: The purity of cis-cyclooctene and acetyl chloride is crucial.
-
Solution: Use freshly distilled cis-cyclooctene and acetyl chloride to remove any impurities or decomposition products.
-
Q2: I've obtained a product, but spectroscopic analysis (NMR, GC-MS) indicates it's not the desired 1-acetylcyclooctene isomer. What went wrong?
A2: The formation of the incorrect isomer is a known issue in the acylation of cis-cyclooctene and is almost always related to the catalyst used. A transannular hydride shift in the carbocation intermediate can lead to the formation of other isomers.
-
Cause: Use of Lewis acids such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂) is known to produce 4-acetylcyclooctene as the major product. Aluminum chloride (AlCl₃) can lead to chlorinated byproducts or rearrangement to cyclohexene derivatives.
-
Solution: Exclusively use stannic chloride (SnCl₄) as the catalyst to favor the formation of "Ethanone, 1-(1-cycloocten-1-yl)-" (1-acetylcyclooctene).
Q3: The reaction mixture turned dark and tarry. Is the product salvageable?
A3: A dark, tarry reaction mixture often indicates polymerization of the starting material or product, or other side reactions, which can be caused by:
-
Excessively High Reaction Temperature: Overheating can promote polymerization and decomposition.
-
High Concentration of Reactants: A high concentration can increase the likelihood of intermolecular side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to product degradation.
Solution:
-
Attempt to quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Attempt purification of the crude product by column chromatography on silica gel. While the yield may be low, it might be possible to isolate some of the desired product.
Q4: How should I properly handle and store stannic chloride?
A4: Stannic chloride is a corrosive and moisture-sensitive liquid.
-
Handling: Always handle stannic chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is a fuming liquid that can cause severe burns upon contact.
-
Storage: Store stannic chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Data Presentation
Table 1: Catalyst Effect on the Acetylation of cis-Cyclooctene
| Catalyst | Major Product(s) |
| Stannic Chloride (SnCl₄) | 1-Acetylcyclooctene |
| Boron Trifluoride (BF₃) | 4-Acetylcyclooctene |
| Zinc Chloride (ZnCl₂) | 4-Acetylcyclooctene |
| Aluminum Chloride (AlCl₃) | 1-Acetyl-4-chlorocyclo-octane or 4-acetyl-1-ethylcyclohexene |
This data is based on the findings of Groves and N. Jones, J. Chem. Soc. C, 1969, 1718.
Experimental Protocols
Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- (1-Acetylcyclooctene)
This protocol is a generalized procedure based on established Friedel-Crafts acylation methods and the specific findings for cyclooctene acylation.
Materials:
-
cis-Cyclooctene (freshly distilled)
-
Acetyl chloride (freshly distilled)
-
Stannic chloride (SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Dilute Hydrochloric Acid (e.g., 3 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: In the flask, dissolve freshly distilled cis-cyclooctene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Catalyst: Slowly add stannic chloride to the stirred solution via a syringe.
-
Addition of Acylating Agent: Add a solution of freshly distilled acetyl chloride in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.
-
Stir vigorously until all the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethanone, 1-(1-cycloocten-1-yl)-.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Caption: Troubleshooting logic for Ethanone, 1-(1-cycloocten-1-yl)- synthesis.
"Ethanone, 1-(1-cycloocten-1-yl)-" degradation pathways and prevention
Technical Support Center: Ethanone, 1-(1-cycloocten-1-yl)-
Welcome to the technical support center for Ethanone, 1-(1-cycloocten-1-yl)-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues and ensure the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ethanone, 1-(1-cycloocten-1-yl)-, and why is its stability a concern?
Ethanone, 1-(1-cycloocten-1-yl)-, is an α,β-unsaturated ketone, also known as a vinyl ketone. This class of compounds possesses a reactive conjugated system where the carbon-carbon double bond is adjacent to a carbonyl group.[1][2][3] This structural feature makes the molecule susceptible to various degradation pathways, including nucleophilic addition, polymerization, and photodegradation, which can impact experimental reproducibility and the compound's efficacy in drug development.[3][4][5]
Q2: I'm observing a loss of my starting material over time in a protic solvent. What could be the cause?
If you are using protic solvents such as water, alcohols, or solutions containing amines, you are likely observing a 1,4-conjugate addition, also known as a Michael addition.[6] The electron-withdrawing effect of the carbonyl group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles present in the solvent.[1][2][3] This leads to the formation of a more saturated ketone derivative, thus reducing the concentration of your starting material.
Q3: My compound appears to be polymerizing upon storage or heating. Is this expected?
Yes, α,β-unsaturated carbonyls, including vinyl ketones, are known to be prone to polymerization.[3] This can be initiated by heat, light, or the presence of radical initiators. The extended conjugation of the molecule facilitates this process. If you observe your sample becoming viscous, insoluble, or seeing a broad signal in your analytical characterization (e.g., NMR, GPC/SEC), polymerization is a likely cause.
Q4: I've noticed degradation of the compound when exposed to UV light. What is this phenomenon?
Vinyl ketone polymers are well-documented to undergo photodegradation upon exposure to ultraviolet (UV) radiation.[4][5][7] While your compound is a monomer, the carbonyl group can still absorb UV light, leading to photochemical reactions that can cleave the molecule or initiate polymerization. This is a critical consideration for experiments conducted under ambient light or involving photochemical steps.
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Nucleophilic Media
-
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Additional peaks in LC-MS or GC-MS corresponding to the addition of the solvent molecule.
-
Disappearance of the vinyl protons in the 1H NMR spectrum.
-
-
Potential Cause:
-
1,4-conjugate (Michael) addition of a nucleophile (e.g., water, alcohol, amine) across the carbon-carbon double bond.[6]
-
-
Prevention & Mitigation:
-
Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene, Hexane) whenever possible.
-
pH Control: If aqueous solutions are necessary, maintain a neutral or slightly acidic pH to reduce the concentration of strong nucleophiles like hydroxide ions.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of reactive species from atmospheric components.
-
Issue 2: Sample Thickening and Reduced Solubility
-
Symptoms:
-
Increased viscosity of the sample.
-
Difficulty dissolving the compound after storage.
-
Broad, unresolved peaks in NMR or chromatography.
-
-
Potential Cause:
-
Spontaneous polymerization.[3]
-
-
Prevention & Mitigation:
-
Storage Conditions: Store the compound at low temperatures (e.g., ≤ 4°C) and in the dark.
-
Inhibitors: For long-term storage or reactions at elevated temperatures, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, at a low concentration (e.g., 100-200 ppm).
-
Solvent: Store as a dilute solution in a dry, aprotic solvent rather than as a neat oil or solid.
-
Issue 3: Compound Instability Under Light Exposure
-
Symptoms:
-
Discoloration of the sample (e.g., turning yellow).
-
Loss of parent compound signal in analytical instruments after exposure to light.
-
Formation of multiple, often unidentifiable, byproducts.
-
-
Potential Cause:
-
Prevention & Mitigation:
-
Light Protection: Handle and store the compound in amber vials or wrap containers with aluminum foil.
-
Wavelength Control: In photosensitive experiments, use light sources with wavelengths outside the absorbance maximum of the ketone.
-
Degassed Solvents: Remove dissolved oxygen from solvents, as it can participate in photo-oxidative degradation pathways.
-
Experimental Protocols
Protocol 1: Monitoring Degradation by Nucleophilic Addition via HPLC
-
Standard Preparation: Prepare a 1 mg/mL stock solution of Ethanone, 1-(1-cycloocten-1-yl)- in acetonitrile.
-
Sample Preparation:
-
Create a 50 µg/mL working solution by diluting the stock solution in the solvent system to be tested (e.g., 50:50 water:acetonitrile at pH 9).
-
Prepare a control sample in 100% acetonitrile.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of the compound (determine by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and control at t=0 and then at regular intervals (e.g., 1, 2, 4, 8, 24 hours) while incubating at a controlled temperature. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: Assessing Photostability
-
Sample Preparation: Prepare two sets of 50 µg/mL solutions of the compound in a photochemically inert solvent like acetonitrile.
-
Exposure:
-
Wrap one set of samples completely in aluminum foil (dark control).
-
Place the second set under a UV lamp (e.g., 310 nm) or in a controlled sunlight exposure chamber.[7]
-
-
Analysis: At specified time points (e.g., 0, 1, 3, 6 hours), analyze both the dark control and the exposed sample by HPLC as described in Protocol 1.
-
Data Interpretation: Compare the peak area of the parent compound in the exposed sample to the dark control to quantify the extent of photodegradation.
Quantitative Data Summary
| Degradation Pathway | Key Experimental Condition | Typical Stabilizer/Inhibitor | Analytical Method for Monitoring |
| Nucleophilic Addition | Protic/Nucleophilic Solvents (e.g., Water, Methanol, Amines) | pH control (neutral/acidic), Aprotic Solvents | HPLC, LC-MS, NMR |
| Polymerization | Elevated Temperature, Presence of Initiators | BHT, Hydroquinone | GPC/SEC, Viscometry, NMR |
| Photodegradation | Exposure to UV Light | Amber vials, Light-blocking containers | HPLC-UV, GC-MS |
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for Ethanone, 1-(1-cycloocten-1-yl)-.
Caption: Troubleshooting workflow for compound degradation.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Monitoring the Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-
Welcome to the technical support center for analytical methods used to monitor the reaction progress of Ethanone, 1-(1-cycloocten-1-yl)-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the analysis of this specific chemical transformation. The synthesis of Ethanone, 1-(1-cycloocten-1-yl)-, an α,β-unsaturated ketone, is typically achieved through the Friedel-Crafts acylation of cyclooctene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[1][2][3][4][5][6][7] Monitoring the consumption of reactants and the formation of the product and potential byproducts is crucial for reaction optimization and ensuring product quality.
This center provides detailed protocols, troubleshooting guides, and FAQs for the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for the product peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a ketone like Ethanone, 1-(1-cycloocten-1-yl)- can be caused by several factors:
-
Active Sites in the Inlet or Column: The carbonyl group can interact with active silanol groups in the GC liner or on the column stationary phase.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column specifically designed for analyzing polar compounds. Consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[8]
-
Solution: Dilute your sample before injection. If you need to maintain a high concentration for detecting minor components, consider using a column with a thicker film or a wider internal diameter.
-
-
Inappropriate Temperature: If the injector or column temperature is too low, it can lead to slow vaporization and peak tailing.
-
Solution: Ensure the injector temperature is high enough to flash vaporize the sample. Optimize the oven temperature program to ensure the analyte moves through the column at an appropriate rate.
-
-
Issue 2: Ghost Peaks in the Chromatogram
-
Question: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?
-
Answer: Ghost peaks are typically caused by contamination in the GC system.
-
Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes that appear as peaks in the chromatogram.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Condition new septa before use.
-
-
Carryover from Previous Injections: Highly concentrated or less volatile components from a previous run can slowly elute in subsequent analyses.
-
Solution: Implement a bake-out step at the end of your temperature program to ensure all components have eluted. Run a solvent blank after analyzing a concentrated sample to check for carryover.
-
-
Contaminated Carrier Gas or Syringe: Impurities in the carrier gas or a dirty syringe can introduce contaminants.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Inconsistent Retention Times
-
Question: The retention time of my product peak is shifting between injections. What is causing this variability?
-
Answer: Shifting retention times in HPLC are often related to the mobile phase, column, or pump.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or solvent degradation can lead to changes in polarity and, consequently, retention times.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's separation characteristics.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump will directly impact retention times.
-
Solution: Prime the pump before each run to remove any air bubbles. Regularly check for leaks in the pump seals and fittings.
-
-
Issue 2: Poor Resolution Between Reactant and Product Peaks
-
Question: I am having trouble separating the cyclooctene peak from the Ethanone, 1-(1-cycloocten-1-yl)- peak. How can I improve the resolution?
-
Answer: Improving resolution in HPLC involves optimizing the separation conditions.
-
Mobile Phase Polarity: The polarity of the mobile phase is a critical factor. For reversed-phase HPLC, increasing the proportion of the aqueous solvent will generally increase retention times and may improve the separation of compounds with different polarities.
-
Column Choice: The stationary phase of the column plays a key role in separation.
-
Solution: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity for your analytes. A longer column or a column with a smaller particle size can also increase efficiency and resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Solution: Try reducing the flow rate in small increments to see if separation improves.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad or Distorted Peaks in the Spectrum
-
Question: My NMR spectrum has broad peaks, making it difficult to interpret the chemical shifts and coupling constants. What is the problem?
-
Answer: Broad peaks in an NMR spectrum can arise from several issues.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lines.
-
Solution: Carefully shim the spectrometer for each sample. If automated shimming is not providing good results, manual shimming may be necessary.
-
-
Presence of Particulate Matter: Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[15]
-
Solution: Filter your sample into the NMR tube using a pipette with a small cotton or glass wool plug.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from the reaction (e.g., from certain catalysts), you may need to purify the sample before NMR analysis.
-
-
Issue 2: Inaccurate Integration for Reaction Monitoring
-
Question: The integration of my reactant and product peaks does not seem to accurately reflect the reaction progress. Why might this be?
-
Answer: Accurate quantification by NMR requires careful attention to experimental parameters.
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, nuclei with longer T1 relaxation times will not fully relax between scans, leading to inaccurate integrals.
-
Solution: Increase the relaxation delay. A common starting point is a delay of 5 times the longest T1 of the nuclei you want to integrate.
-
-
Poor Phasing and Baseline Correction: Incorrect phasing and baseline correction will lead to errors in the integration.
-
Solution: Carefully phase the spectrum and apply a baseline correction before integrating the peaks.
-
-
Overlapping Peaks: If the peaks you are trying to integrate are overlapping, it can be difficult to obtain accurate integrals.
-
Solution: Try to find non-overlapping peaks for each component to use for quantification. If this is not possible, you may need to use deconvolution software to fit the peaks and determine their individual areas.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and byproducts of the Friedel-Crafts acylation of cyclooctene?
A1: The major expected product is Ethanone, 1-(1-cycloocten-1-yl)-. However, depending on the reaction conditions, several byproducts can be formed. These may include:
-
Positional isomers: Acylation could potentially occur at other positions on the cyclooctene ring, though this is less likely due to the directing effect of the double bond.
-
Polyacylated products: While less common in Friedel-Crafts acylation compared to alkylation, it is possible under certain conditions.[1]
-
Products of cyclooctene isomerization: The Lewis acid catalyst can sometimes promote isomerization of the cyclooctene starting material.
Q2: How can I confirm the identity of my product as Ethanone, 1-(1-cycloocten-1-yl)-?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
GC-MS: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (138.21 g/mol ). The fragmentation pattern can also provide structural information.
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the vinyl proton, the methyl group of the acetyl moiety, and the protons of the cyclooctene ring. ¹³C NMR will show distinct peaks for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the ring.
-
Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band for the C=O stretch of the ketone (typically around 1670-1690 cm⁻¹) and a C=C stretch for the alkene (around 1640-1680 cm⁻¹).
Q3: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?
A3: Yes, TLC is an excellent technique for rapid, qualitative monitoring of the reaction progress. You can spot the reaction mixture alongside the starting material (cyclooctene) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate that the reaction is proceeding. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.
Q4: What is a suitable internal standard for quantitative analysis of this reaction by GC or NMR?
A4: A good internal standard should be a stable compound that does not react with any of the components in the reaction mixture and has a retention time (in GC) or chemical shifts (in NMR) that do not overlap with the peaks of interest. For GC analysis, a long-chain alkane such as dodecane or tridecane is often a good choice. For NMR analysis, a compound with a simple spectrum in a clear region, such as 1,3,5-trimethoxybenzene or dimethyl terephthalate, could be suitable. The choice of internal standard should be validated for each specific application.
Data Presentation
The following tables provide representative data for the analysis of a typical reaction mixture for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Table 1: Representative GC-MS Data
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Cyclooctene (Reactant) | 4.25 | 110.20 | 110, 95, 81, 67, 54 |
| Ethanone, 1-(1-cycloocten-1-yl)- (Product) | 9.82 | 138.21 | 138, 123, 95, 67, 43 |
| Byproduct (e.g., diacetylcyclooctane) | 12.15 | 182.26 | 182, 139, 97, 43 |
Table 2: Representative HPLC Data (Reversed-Phase)
| Compound | Retention Time (min) |
| Cyclooctene (Reactant) | 10.5 |
| Ethanone, 1-(1-cycloocten-1-yl)- (Product) | 6.8 |
Table 3: Representative ¹H and ¹³C NMR Data for Ethanone, 1-(1-cycloocten-1-yl)- (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.85 | t | 1H | =CH- | |
| 2.40 - 2.25 | m | 4H | -CH₂-C= | |
| 2.20 | s | 3H | -C(O)CH₃ | |
| 1.70 - 1.50 | m | 6H | -CH₂- | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 200.5 | C=O | |||
| 145.2 | =C-C(O) | |||
| 140.8 | =CH- | |||
| 30.1 | -CH₂- | |||
| 28.9 | -CH₂- | |||
| 26.5 | -CH₂- | |||
| 26.3 | -CH₂- | |||
| 25.8 | -C(O)CH₃ |
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and quench it with a small amount of saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.
-
Instrumentation:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
HPLC Analysis Protocol
-
Sample Preparation: Prepare the sample as described for GC-MS analysis, but dissolve the final dried extract in the mobile phase.
-
Instrumentation:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench as described for GC-MS. After extraction and drying, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).[17][18][19][20]
-
Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5 seconds (for quantitative measurements).
-
Number of Scans: 16 or as needed for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or as needed for good signal-to-noise.
-
-
Visualizations
Caption: Workflow for monitoring the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Caption: Troubleshooting logic for analytical issues.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. stepbio.it [stepbio.it]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. organomation.com [organomation.com]
- 20. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Ethanone, 1-(1-cycloocten-1-yl)- Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethanone, 1-(1-cycloocten-1-yl)-" (also known as 1-acetylcyclooctene). The information is presented in a question-and-answer format to directly address common issues encountered during catalytic transformations of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic transformations for Ethanone, 1-(1-cycloocten-1-yl)-?
A1: The most common and synthetically useful transformations for 1-acetylcyclooctene, a tetrasubstituted cyclic enone, include:
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond to yield 1-(cyclooctyl)ethanone. This can be achieved with high stereoselectivity to control the formation of new chiral centers.
-
1,4-Conjugate Addition (Michael Addition): Addition of nucleophiles to the β-carbon of the enone system. This is a powerful method for carbon-carbon bond formation.
-
Epoxidation: Formation of an epoxide across the double bond, which can be a versatile intermediate for further functionalization.
Q2: How do I choose the right catalyst for the hydrogenation of 1-acetylcyclooctene?
A2: The choice of catalyst depends on the desired outcome:
-
For simple reduction (no stereoselectivity): Palladium on carbon (Pd/C) is a common and effective catalyst for the complete hydrogenation of the double bond under a hydrogen atmosphere.[1][2]
-
For asymmetric hydrogenation (enantioselective reduction): Chiral catalysts are required. Ruthenium-BINAP complexes, for instance, have been successfully used for the asymmetric hydrogenation of allylic alcohols and other unsaturated ketones.[3][4][5] Iridium-based catalysts with chiral P,N-ligands have also shown high efficiency for the asymmetric hydrogenation of tetrasubstituted enones.[6][7]
Q3: What are common issues when performing a 1,4-conjugate addition to 1-acetylcyclooctene?
A3: Common issues include:
-
Low reactivity: Tetrasubstituted enones can be sterically hindered, leading to sluggish reactions.
-
Competing 1,2-addition: Nucleophiles can attack the carbonyl carbon instead of the β-carbon.
-
Poor stereoselectivity: Controlling the stereochemistry of the newly formed chiral centers can be challenging.
Copper-catalyzed reactions, often with chiral ligands, are frequently used to address these issues, promoting 1,4-addition with high selectivity.[8][9][10][11][12]
Troubleshooting Guides
Catalytic Hydrogenation
| Problem | Possible Cause | Suggested Solution |
| No or incomplete reaction | Inactive catalyst (e.g., old Pd/C). | Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.[1] |
| Poor hydrogen gas delivery. | Ensure the system is properly sealed and purged. Use a hydrogen balloon or a Parr shaker for efficient hydrogen delivery. For balloon hydrogenation, use a double-layered balloon.[1][13] | |
| Catalyst poisoning. | Ensure the substrate and solvent are pure and free of contaminants like sulfur or strong coordinating agents. | |
| Insufficient hydrogen pressure. | For difficult reductions, increasing the hydrogen pressure may be necessary. | |
| Low stereoselectivity (in asymmetric hydrogenation) | Inappropriate chiral ligand. | Screen different chiral ligands. The choice of ligand is crucial and often substrate-dependent. |
| Racemization of the product. | Check the work-up and purification conditions. Avoid harsh acidic or basic conditions that could lead to epimerization. | |
| Incorrect catalyst precursor or activation procedure. | Follow the literature procedure for the preparation and activation of the chiral catalyst carefully. |
1,4-Conjugate Addition
| Problem | Possible Cause | Suggested Solution |
| Predominant 1,2-addition | Hard nucleophile (e.g., Grignard reagent without a copper catalyst). | Use a copper catalyst (e.g., CuI, CuBr·SMe2) to promote 1,4-addition.[8][9] |
| Reaction temperature is too high. | Lowering the reaction temperature can favor the thermodynamically controlled 1,4-adduct. | |
| Low yield | Steric hindrance of the substrate. | Use a more reactive nucleophile or a more active catalyst system. Increasing the reaction time or temperature may also be necessary, but monitor for side reactions. |
| Poor quality of the organometallic reagent. | Use freshly prepared or titrated Grignard or organozinc reagents. | |
| Low enantioselectivity (in asymmetric additions) | Suboptimal chiral ligand. | Screen a variety of chiral ligands. Ferrocenyl-based diphosphines like TaniaPhos and JosiPhos have shown good results with cyclic enones.[8] |
| Incorrect copper source or solvent. | The choice of copper salt and solvent can significantly impact enantioselectivity. Ethereal solvents like THF or Et2O are commonly used. |
Quantitative Data
The following tables summarize representative data for catalytic transformations of cyclic enones similar to 1-acetylcyclooctene, providing an indication of expected performance.
Table 1: Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ir-P,N catalyst | Tetrasubstituted acyclic enone | >99 | 98 | [6][7] |
| Ru(OAc)2((R)-BINAP) | Diketene | 95 | 92 | [4] |
| Ir-SpiroPAP | Cyclic Enone | >99 | >99 | [14] |
Table 2: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition to Cyclic Enones
| Catalyst System | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| CuCl / (S,S)-TaniaPhos | EtMgBr | 2-Cyclohexenone | 95 | 96 | [8] |
| CuBr·SMe2 / (R,Sp)-JosiPhos | MeMgBr | 2-Cyclopentenone | 85 | 94 | [8] |
| Cu(OTf)2 / Chiral Phosphoramidite | Et2Zn | 2-Cyclohexenone | >95 | >98 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation
This protocol is a general guideline for the hydrogenation of the carbon-carbon double bond in 1-acetylcyclooctene.
-
Catalyst Handling: In an inert atmosphere (e.g., under argon), add 10 mol% of 10% Pd/C to a round-bottom flask equipped with a magnetic stir bar.[1]
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate) to the flask. Then, add 1-acetylcyclooctene (1.0 mmol).
-
Hydrogenation Setup: Seal the flask and purge the system with hydrogen gas. This can be done by evacuating the flask and backfilling with hydrogen from a balloon three times.[1][13]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the filter pad is pyrophoric and should be kept wet with solvent. [1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Copper-Catalyzed 1,4-Conjugate Addition of a Grignard Reagent
This protocol is a general guideline for the copper-catalyzed 1,4-addition of a Grignard reagent to 1-acetylcyclooctene.
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add the copper source (e.g., CuI, 5 mol%) and the chiral ligand (if an asymmetric reaction is desired, 5.5 mol%).
-
Solvent Addition: Add a dry, ethereal solvent (e.g., THF, Et2O) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 equivalents) to the catalyst suspension and stir for 30 minutes.
-
Substrate Addition: Add a solution of 1-acetylcyclooctene (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Stir the reaction at the same temperature until completion (monitored by TLC or GC-MS).
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An efficient synthesis of optically active 4-methyloxetan-2-one: asymmetric hydrogenation of diketene catalysed by binap–ruthenium(II) complexes [binap = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Unlocking the Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones - ChemistryViews [chemistryviews.org]
- 8. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. research.rug.nl [research.rug.nl]
- 11. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Scale-up challenges in the production of "Ethanone, 1-(1-cycloocten-1-yl)-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethanone, 1-(1-cycloocten-1-yl)-.
Troubleshooting Guide
This guide addresses common issues encountered during the production of Ethanone, 1-(1-cycloocten-1-yl)-, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using techniques like GC-MS. Consider extending the reaction time or cautiously increasing the temperature within a safe range (e.g., 30°C to 120°C)[1][2]. |
| Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) may be inhibited by moisture or other impurities. | Ensure all reactants and solvents are anhydrous. Use freshly opened or purified reagents. Consider using a more robust catalyst or a higher catalyst loading, keeping in mind the stoichiometric requirements of Friedel-Crafts acylation[3]. | |
| Sub-optimal Stoichiometry: Incorrect molar ratios of reactants and catalyst. | Carefully control the stoichiometry of cyclooctene, acetyl chloride, and the Lewis acid catalyst. Typically, a stoichiometric amount of catalyst is required in Friedel-Crafts acylation as it complexes with the product[3]. | |
| Formation of By-products | Isomerization: Formation of other isomers of acetylcyclooctene. | The choice of catalyst can influence isomer distribution. For instance, in the acylation of cis-cyclooctene, different catalysts can yield different positional isomers. Careful selection and screening of Lewis acids are recommended. |
| Polymerization: Cyclooctene can polymerize under strongly acidic conditions. | Maintain a controlled temperature and ensure efficient mixing to dissipate heat and avoid localized hot spots. Consider a slower, controlled addition of the acylating agent or catalyst. | |
| Dehydrochlorination Issues: Incomplete or undesired elimination reactions if the synthesis proceeds via a chloro-cyclooctyl alkanone intermediate. | Optimize the conditions for the dehydrochlorination step, including the choice of base and reaction temperature. | |
| Poor Product Purity | Residual Catalyst: Presence of the Lewis acid catalyst in the final product. | Implement a thorough aqueous workup to quench and remove the catalyst. This typically involves washing with dilute acid, then water, and finally a bicarbonate solution to neutralize any remaining acid. |
| Solvent Impurities: Contaminants from the reaction solvent. | Use high-purity, anhydrous solvents. Ensure the solvent is appropriate for the reaction and does not participate in side reactions. | |
| Inefficient Purification: Sub-optimal distillation or chromatography conditions. | Optimize purification parameters. For distillation, this includes vacuum level and temperature. For chromatography, consider different stationary and mobile phases. | |
| Exothermic Reaction (Thermal Runaway) | Poor Heat Dissipation: Inadequate cooling capacity as the reaction is scaled up. The surface-area-to-volume ratio decreases with increasing reactor size. | Employ a reactor with a high heat transfer capacity, such as a jacketed reactor with efficient stirring. For larger scales, consider using a continuous flow reactor. Implement a robust cooling system and monitor the internal temperature closely. |
| Addition Rate Too Fast: Rapid addition of reactants can lead to a sudden and uncontrollable increase in temperature. | Add the acylating agent or catalyst dropwise or at a controlled rate to manage the heat evolution. Use a programmable syringe pump for precise control at larger scales. | |
| Catalyst Handling and Disposal | Hydrolysis of Catalyst: Lewis acid catalysts are sensitive to moisture, leading to loss of activity and release of corrosive HCl gas. | Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |
| Environmental Concerns: Disposal of acidic waste and metal-containing by-products. | Neutralize acidic waste streams before disposal. Investigate the potential for catalyst recovery and reuse where feasible. Consider greener catalytic alternatives if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethanone, 1-(1-cycloocten-1-yl)-?
A1: The most common and industrially relevant method is the Friedel-Crafts acylation of cyclooctene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). An alternative route involves the addition of an alkanoic acid chloride to cyclooctene, followed by a dehydrochlorination step[4].
Q2: I am observing a significant drop in yield upon scaling up the reaction from lab to pilot scale. What could be the primary reason?
A2: A drop in yield during scale-up is often attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration or temperature, resulting in incomplete conversion. Furthermore, inadequate heat removal can lead to side reactions and decomposition of the product. It is crucial to ensure that the stirring and cooling capacities are sufficient for the larger volume.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: The primary safety concern is the management of the exothermic Friedel-Crafts acylation reaction to prevent a thermal runaway. It is essential to have a thorough understanding of the reaction's thermal profile through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) before attempting a large-scale synthesis. Other precautions include handling corrosive Lewis acids and acylating agents in a well-ventilated area and using appropriate personal protective equipment (PPE).
Q4: How can I minimize the formation of isomers and other by-products?
A4: The choice of Lewis acid catalyst and reaction conditions plays a crucial role in the regioselectivity of the acylation. A screening of different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂, SnCl₄) and optimization of the reaction temperature can help in maximizing the desired isomer. To minimize polymerization, maintain a low reaction temperature and ensure a controlled addition of the reactants.
Q5: Are there any "greener" alternatives to the traditional Lewis acid catalysts?
A5: Research into more environmentally friendly catalysts for Friedel-Crafts reactions is ongoing. Some alternatives include the use of solid acid catalysts, such as zeolites or clays, which can be more easily separated and potentially reused. However, their activity and selectivity for the acylation of cyclooctene would need to be specifically evaluated.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-
This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
Cyclooctene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride dropwise to the cooled suspension via the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, add cyclooctene dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
Once the addition of cyclooctene is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure Ethanone, 1-(1-cycloocten-1-yl)-.
Visualizations
Caption: General workflow for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.
Caption: Logical relationship between scale-up challenges and mitigation strategies.
References
- 1. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and 1-(5,5-dimethylcyclohex-6-en-1-yl)ethanone - Google Patents [patents.google.com]
- 2. EP3122713B1 - Process for the production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and 1-(5,5-dimethylcyclohex-6-en-1-yl)ethanone - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. US20090325836A1 - Cyclooct-(EN-)YL Derivatives for Use as Fragrances - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Ethanone, 1-(1-cycloocten-1-yl)- and Other Cyclic Enones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic enones are pivotal building blocks for the construction of complex molecular architectures. Their inherent reactivity as both electrophiles in conjugate additions and dienophiles in cycloaddition reactions makes them indispensable tools in the synthesis of natural products and pharmaceutical agents. This guide provides a comparative analysis of "Ethanone, 1-(1-cycloocten-1-yl)-" against other commonly employed cyclic enones, namely cyclopentenone and cyclohexenone. The comparison focuses on their performance in two fundamental transformations: the Michael addition and the Diels-Alder reaction, supported by available experimental data and detailed experimental protocols.
General Reactivity Trends of Cyclic Enones
The reactivity of cyclic enones is influenced by factors such as ring strain and the steric environment around the reactive sites. Generally, cyclic enones are observed to be slightly less reactive as Michael acceptors compared to their acyclic counterparts. This is attributed to the conformational constraints imposed by the ring system.
Comparative Performance in Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The electrophilicity of the enone is a key determinant of the reaction's success. A quantitative measure of this electrophilicity is provided by Mayr's electrophilicity parameter (E).
| Enone | Mayr's Electrophilicity Parameter (E)¹ |
| Cyclopentenone | -18.4 |
| Cyclohexenone | -19.4 |
| Cycloheptenone | -20.1 |
| Ethanone, 1-(1-cycloocten-1-yl)- | Data not available (expected to be slightly less electrophilic than cycloheptenone) |
¹Data from Mayr, H., et al. (2021). Chem. Sci.
Based on these trends, "Ethanone, 1-(1-cycloocten-1-yl)-" is anticipated to be a slightly weaker Michael acceptor than cyclopentenone and cyclohexenone. This suggests that reactions with soft nucleophiles may require slightly more forcing conditions or the use of a catalyst to achieve comparable yields and reaction times.
Experimental Protocol: Michael Addition of Thiophenol to a Cyclic Enone
This protocol provides a general procedure for the Michael addition of a soft nucleophile, thiophenol, to a cyclic enone.
Materials:
-
Cyclic enone (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Triethylamine (0.1 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
To a solution of the cyclic enone in dichloromethane, add thiophenol.
-
Add triethylamine to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Michael addition of thiophenol to a cyclic enone.
Comparative Performance in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. The reactivity of the cyclic enone as a dienophile is influenced by both electronic effects and ring strain.
A direct comparison of the Diels-Alder reactivity of cyclobutenone, cyclopentenone, and cyclohexenone with cyclopentadiene has been reported, providing valuable insights into the effect of ring size.
| Dienophile | Product Yield (%)² | Activation Enthalpy (kcal/mol)² |
| Cyclobutenone | 77 | 10.5 |
| Cyclopentenone | 50 | 13.3 |
| Cyclohexenone | 36 | 15.0 |
| Ethanone, 1-(1-cycloocten-1-yl)- | Data not available | Data not available |
²Data from Paton, R. S.; Kim, S.; Ross, A. G.; Danishefsky, S. J.; Houk, K. N. (2011). Angew. Chem. Int. Ed.
The data clearly indicates that dienophile reactivity in this specific Diels-Alder reaction decreases as the ring size increases from four to six. This is attributed to the greater distortion energy required for the larger, more flexible rings to achieve the transition state geometry. While experimental data for "Ethanone, 1-(1-cycloocten-1-yl)-" is unavailable, it is reasonable to extrapolate that its reactivity as a dienophile would be lower than that of cyclohexenone due to its larger and more flexible eight-membered ring.
Experimental Protocol: Diels-Alder Reaction of a Cyclic Enone with Cyclopentadiene
This protocol outlines a general procedure for the Diels-Alder reaction between a cyclic enone and cyclopentadiene.
Materials:
-
Cyclic enone (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 3.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a sealed tube, dissolve the cyclic enone in toluene.
-
Add freshly cracked cyclopentadiene to the solution.
-
Heat the sealed tube to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Diels-Alder reaction of a cyclic enone with cyclopentadiene.
Signaling Pathways in Drug Development
The core structures derived from reactions of cyclic enones are often explored for their biological activity. For instance, the products of Michael additions can serve as precursors to complex molecules that may interact with various cellular signaling pathways. One such hypothetical pathway involves the inhibition of a kinase cascade, a common target in drug discovery.
Caption: Hypothetical kinase signaling pathway and potential inhibition by a cyclic enone adduct.
Conclusion
"Ethanone, 1-(1-cycloocten-1-yl)-" represents a structurally unique cyclic enone. While direct comparative experimental data for its reactivity is currently limited, established trends in the reactivity of cyclic enones allow for informed predictions. It is expected to be a less reactive Michael acceptor and dienophile compared to smaller ring systems like cyclopentenone and cyclohexenone. This is primarily due to the increased conformational flexibility and potentially lower ring strain of the eight-membered ring.
Comparative Guide to Analytical Methods for the Quantification of Ethanone, 1-(1-cycloocten-1-yl)-
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of Ethanone, 1-(1-cycloocten-1-yl)-, a cyclic ketone of interest in various research and development sectors. The following sections present a comparative analysis of common analytical techniques, supported by typical performance data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound.
Introduction to Analytical Approaches
The quantification of cyclic ketones such as Ethanone, 1-(1-cycloocten-1-yl)-, primarily relies on chromatographic techniques due to their high resolving power and sensitivity. The two most prevalent methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Spectrophotometric methods can also be employed for high-throughput screening, although they may offer lower specificity.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV/MS methods for the analysis of cyclic ketones.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 92-108% |
| Precision (% RSD) | < 5% | < 6% |
| Limit of Detection (LOD) | Low ng/mL | Sub to low µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low to mid µg/mL |
| Specificity | High (with MS detection) | High (with MS detection), potential for co-elution with UV |
| Throughput | Moderate | High (with autosampler) |
| Derivatization | Often required for improved volatility and stability[1] | Often required for UV detection (e.g., DNPH)[2][3] |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like cyclic ketones[4][5]. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, making it a powerful tool for quantification.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing Ethanone, 1-(1-cycloocten-1-yl)-.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a liquid-liquid extraction if the sample matrix is complex.
-
Optional Derivatization: For enhanced volatility and thermal stability, derivatization can be performed. A common method is oximation followed by silylation[6].
-
Add a solution of hydroxylamine in pyridine to the sample extract and heat to form the oxime.
-
Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) derivative.
-
-
Dilute the final extract to a known volume with the solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent CP-Wax 52 CB (or similar polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness[7].
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the target analyte.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of Ethanone, 1-(1-cycloocten-1-yl)- in the same solvent as the sample.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method with UV or MS Detection
HPLC is a versatile technique suitable for a wide range of compounds. For ketones that lack a strong chromophore, derivatization is often necessary for UV detection. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide sensitive and specific detection without derivatization.
Experimental Protocol (with DNPH Derivatization and UV Detection):
-
Sample Preparation and Derivatization:
-
For air samples, draw a known volume of air through a cartridge coated with 2,4-dinitrophenylhydrazine (DNPH). For liquid or solid samples, dissolve a known amount in a suitable solvent.
-
To the sample solution, add an acidic solution of DNPH. Aldehydes and ketones react with DNPH to form stable 2,4-dinitrophenylhydrazones, which are chromophoric[2][8].
-
Extract the hydrazone derivatives into an organic solvent (e.g., acetonitrile or a hexane/methylene chloride mixture)[8].
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent.
-
Detector: UV-Vis Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360-370 nm (for DNPH derivatives)[9].
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification:
-
Prepare calibration standards of the Ethanone, 1-(1-cycloocten-1-yl)-DNPH derivative.
-
Analyze the standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the analyte derivative in the sample by comparing its peak area to the calibration curve.
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
References
- 1. mdpi.com [mdpi.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ursinus.edu [ursinus.edu]
- 6. research.vu.nl [research.vu.nl]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. HPLC-MS Method for Analysis of Michler’s ketone on Primesep 200 Column | SIELC Technologies [sielc.com]
Unveiling the Biological Potential of Cyclooctene-Based Ketones: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of "Ethanone, 1-(1-cycloocten-1-yl)-" and its structural analogues. By examining available experimental data, we aim to shed light on the therapeutic potential and structure-activity relationships of this class of compounds.
While direct biological activity data for "Ethanone, 1-(1-cycloocten-1-yl)-" is limited in publicly available literature, the broader family of cyclooctene derivatives and related cyclic ketones has demonstrated a range of significant biological effects. This guide synthesizes findings on analogues, including cyclooctanone derivatives, trans-cyclooctenes, and other cyclic ketones, to provide a comparative perspective on their potential applications in medicine and biotechnology.
Comparative Biological Activities
The biological activities of "Ethanone, 1-(1-cycloocten-1-yl)-" analogues span several key therapeutic areas, most notably antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of cyclooctanone, the saturated counterpart to the cyclooctene ring in the title compound, have shown promising antibacterial and antifungal properties. A study on newly synthesized cyclooctanone-based heterocycles demonstrated moderate to high efficacy against a panel of pathogenic microorganisms.[1]
Table 1: Summary of Antimicrobial Activity of Selected Cyclooctanone Analogues
| Compound/Analogue | Target Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Listeria monocytogenes | Reported as "excellent activity" | [1] |
| Various pyrazole, isoxazole, pyrimidine derivatives of cyclooctanone | Listeria monocytogenes, Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Moderate to high antibacterial and antifungal effects | [1] |
Note: Specific quantitative data such as MIC (Minimum Inhibitory Concentration) values were not detailed in the cited abstract.
Anticancer and Cytotoxic Activity
Analogues featuring cyclic ketone structures, such as cyclopentenediones and 1-indanones, have been investigated for their potential as anticancer agents. These compounds have been reported to exhibit cytostatic and antiproliferative effects against various cancer cell lines.[2][3] For instance, derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one have shown selective cytotoxic action towards specific cancer cells.[4]
Bioorthogonal Chemistry Applications
A significant area of application for cyclooctene derivatives, particularly trans-cyclooctenes, lies in the field of bioorthogonal chemistry.[5][6] The strained double bond of trans-cyclooctene enables rapid and specific reactions with tetrazine partners, a process known as Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). This "click chemistry" is utilized for labeling and tracking biomolecules in living systems, targeted drug delivery, and in vivo imaging, showcasing the versatility of the cyclooctene scaffold in biomedical research.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of these cyclic compounds is intrinsically linked to their structural features. For instance, in the case of triarylethylene analogues, the presence and position of substituents like amino and methyl groups have been shown to be vital for their antiproliferation and antimetastatic activities.[7] Similarly, for antimicrobial cyclooctanone derivatives, the nature of the heterocyclic ring system fused to the cyclooctane core significantly influences their efficacy against different pathogens.[1] The high reactivity of trans-cyclooctenes in bioorthogonal chemistry is attributed to the ring strain of the trans double bond.
Conclusion
While "Ethanone, 1-(1-cycloocten-1-yl)-" itself is not extensively characterized in terms of its biological activity, its structural analogues present a rich field for therapeutic and biotechnological exploration. The cyclooctene and related cyclic ketone motifs are present in compounds with demonstrated antimicrobial, anticancer, and unique bioorthogonal reactivity. Future research focusing on the systematic modification of the "Ethanone, 1-(1-cycloocten-1-yl)-" scaffold could lead to the discovery of novel agents with enhanced potency and selectivity. The provided experimental frameworks offer a starting point for the biological evaluation of such new chemical entities.
References
- 1. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of "Ethanone, 1-(1-cycloocten-1-yl)-" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of positional isomers of acetyl-cycloalkenes, specifically focusing on derivatives of cyclopentene and cyclohexene. While the primary focus is on readily available data for these six- and five-membered ring systems, this document also includes reference information for the eight-membered ring analogue, "Ethanone, 1-(1-cycloocten-1-yl)-", to provide a broader context for researchers working with larger ring structures. The objective is to offer a clear, data-driven comparison of how the position of the acetyl group relative to the endocyclic double bond influences spectroscopic properties.
Introduction
α,β-Unsaturated ketones are fundamental structural motifs in a vast array of organic molecules, including many natural products and pharmacologically active compounds. The electronic interaction between the carbonyl group and the carbon-carbon double bond gives rise to characteristic spectroscopic signatures. Understanding how these signatures are affected by structural modifications, such as the position of substitution on a cycloalkene ring, is crucial for structure elucidation and the development of new chemical entities. This guide presents a comparative analysis of the spectroscopic data for 1-acetyl and 3-acetyl isomers of cyclopentene and cyclohexene, providing a valuable resource for researchers in the field.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for the selected acetyl-cycloalkene isomers.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Olefinic Proton (δ, ppm) | Methyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-Acetyl-2-cyclopentenone | 6.62 (t, J = 1.8 Hz, 1H) | 2.48 (s, 3H) | 2.76 (m, 2H), 2.50 (m, 2H) |
| 3-Acetyl-2-cyclohexenone | Data not available | Data not available | Data not available |
| Ethanone, 1-(1-cyclohexen-1-yl)- | Data not available | Data not available | Data not available |
| Ethanone, 1-(1-cycloocten-1-yl)- | Data not available | Data not available | Data not available |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Carbonyl Carbon (δ, ppm) | Olefinic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| 3-Acetyl-2-cyclopentenone | 210.2, 197.2 | 137.0, 135.5 | 26.3 | 35.4, 27.8 |
| 3-Acetyl-2-cyclohexenone | Data not available | Data not available | Data not available | Data not available |
| Ethanone, 1-(1-cyclohexen-1-yl)- | Data not available | Data not available | Data not available | Data not available |
| Ethanone, 1-(1-cycloocten-1-yl)- | Data not available | Data not available | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | C=O Stretch (cm-1) | C=C Stretch (cm-1) |
| 3-Acetyl-2-cyclopentenone | 1715, 1681 | Not specified |
| 3-Acetyl-2-cyclohexenone | Not specified | Not specified |
| Ethanone, 1-(1-cyclohexen-1-yl)- | ~1670 | ~1640 |
| Ethanone, 1-(1-cycloocten-1-yl)- | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Acetyl-2-cyclopentenone | 124.0527 | Not specified |
| 3-Acetyl-2-cyclohexenone | 138.0681 | Not specified |
| Ethanone, 1-(1-cyclohexen-1-yl)- | 124 | 109, 81, 43 |
| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- [1] | 124[1] | 43 (acetyl cation)[1] |
| Ethanone, 1-(1-cycloocten-1-yl)- | (Predicted: 152) | Not available |
Experimental Protocols
The data presented in this guide were compiled from various sources. The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C.[2] Samples were dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] Samples were analyzed as thin films on NaCl or KBr plates, or as a solution in an appropriate solvent.[2] Absorption frequencies are reported in wavenumbers (cm-1).
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI).[2] The electron energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of acetyl-cycloalkene isomers.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: The relationship between the molecular structure of an acetyl-cycloalkene and the information derived from various spectroscopic techniques.
References
Performance of different catalysts in "Ethanone, 1-(1-cycloocten-1-yl)-" reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of specific organic molecules is paramount. This guide provides a comparative analysis of the performance of various Lewis acid catalysts in the Friedel-Crafts acetylation of cis-cyclooctene, a key reaction for producing precursors in complex molecule synthesis. The data presented is based on the findings of J. K. Groves and N. Jones in their study on aliphatic Friedel-Crafts reactions.
The acetylation of cis-cyclooctene with acetic anhydride is a classic example of an electrophilic addition reaction to an alkene, where the choice of catalyst profoundly influences the product distribution. Depending on the Lewis acid used, the reaction can yield either 1-acetyl-cis-cyclooctene or undergo a transannular hydride shift to produce 4-acetyl-cis-cyclooctene.
Catalyst Performance Comparison
The following table summarizes the quantitative data for the acetylation of cis-cyclooctene using different Lewis acid catalysts. The data highlights the catalyst's effect on product selectivity and yield.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Stannic Chloride (SnCl₄) | Acetic Anhydride | Carbon Disulphide | 0 | 1 | 1-Acetyl-cis-cyclooctene | 55 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic Anhydride | Carbon Disulphide | 20 | 24 | 4-Acetyl-cis-cyclooctene | 40 |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Carbon Disulphide | 20 | 48 | 4-Acetyl-cis-cyclooctene | 30 |
| Aluminium Chloride (AlCl₃) | Acetic Anhydride | Carbon Disulphide | 0 | 1 | 1-Acetyl-cis-cyclooctene, 4-Acetyl-cis-cyclooctene, and other products | Complex Mixture |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Acetylation of cis-Cyclooctene using Stannic Chloride
A solution of acetic anhydride (0.1 mol) in carbon disulphide (50 ml) is added dropwise to a stirred solution of cis-cyclooctene (0.1 mol) and stannic chloride (0.1 mol) in carbon disulphide (100 ml) at 0°C. The reaction mixture is stirred for 1 hour at 0°C and then poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to give 1-acetyl-cis-cyclooctene.
Acetylation of cis-Cyclooctene using Boron Trifluoride Etherate
A solution of acetic anhydride (0.1 mol) and boron trifluoride etherate (0.1 mol) in carbon disulphide (50 ml) is added to a solution of cis-cyclooctene (0.1 mol) in carbon disulphide (100 ml) at 20°C. The mixture is stirred for 24 hours at 20°C. The work-up procedure is similar to the one described for the stannic chloride catalyzed reaction. The product obtained after distillation is 4-acetyl-cis-cyclooctene.
Acetylation of cis-Cyclooctene using Zinc Chloride
Acetic anhydride (0.1 mol) is added to a suspension of anhydrous zinc chloride (0.1 mol) in carbon disulphide (50 ml), and the mixture is stirred until the zinc chloride dissolves. This solution is then added to a solution of cis-cyclooctene (0.1 mol) in carbon disulphide (100 ml) at 20°C. The reaction mixture is stirred for 48 hours at 20°C. The work-up is performed as previously described to yield 4-acetyl-cis-cyclooctene.
Reaction Pathways and Logic
The choice of Lewis acid catalyst dictates the reaction pathway. Stannic chloride, a moderately strong Lewis acid, promotes the direct acylation at the double bond. In contrast, stronger Lewis acids like boron trifluoride and zinc chloride can induce a 1,5-transannular hydride shift in the intermediate carbocation, leading to the formation of a more stable tertiary carbocation, which is then acylated at the 4-position.
Caption: Reaction pathways in the acetylation of cis-cyclooctene.
The provided experimental data and workflows offer a clear guide for selecting the appropriate catalyst to achieve the desired product in the acetylation of cis-cyclooctene. The distinct outcomes highlight the critical role of the catalyst in directing the reaction mechanism. Researchers can leverage this information to optimize their synthetic strategies for producing specific isomers of acetylcyclooctene.
Unveiling the Reactivity Landscape: A Comparative Analysis of Ethanone, 1-(1-cycloocten-1-yl)- and Other Ketones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides a comprehensive comparison of the reactivity profile of Ethanone, 1-(1-cycloocten-1-yl)-, an eight-membered cyclic α,β-unsaturated ketone, against other cyclic and acyclic ketones. The analysis is grounded in established principles of physical organic chemistry, leveraging quantitative data from kinetic studies to provide a clear and objective comparison.
The reactivity of α,β-unsaturated ketones, or enones, is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred pathway is dictated by the nature of the nucleophile and the reaction conditions. This guide will focus on the susceptibility of these ketones to nucleophilic attack, a critical factor in their synthetic utility and biological activity.
Quantitative Comparison of Electrophilicity
To objectively compare the reactivity of Ethanone, 1-(1-cycloocten-1-yl)- with other ketones, we utilize the Mayr electrophilicity parameter, E. This scale provides a quantitative measure of the electrophilic reactivity of Michael acceptors. A more negative E value corresponds to a lower electrophilicity and thus, a slower reaction rate with a given nucleophile.
The data presented in the following table is derived from seminal studies by Mayr and coworkers, who have systematically investigated the kinetics of Michael additions. While a specific E value for Ethanone, 1-(1-cycloocten-1-yl)- is not available in the current literature, a scientifically sound estimation can be made based on the established trend of decreasing reactivity with increasing ring size in cyclic enones. This trend is attributed to increased conformational flexibility and decreased ring strain in larger rings, which affects the planarity of the enone system and thus its reactivity.
| Ketone | Structure | Ring Size | Mayr Electrophilicity Parameter (E) | Relative Reactivity |
| 2-Cyclopenten-1-one | O | 5 | -20.6 | High |
| 2-Cyclohexen-1-one | O | 6 | -22.1 | Moderate |
| 2-Cyclohepten-1-one | O | 7 | -23.5 | Low |
| Ethanone, 1-(1-cycloocten-1-yl)- | OCH3 | 8 | ~ -24 to -25 (Estimated) | Very Low |
| Chalcone (acyclic) | OPhPh | N/A | -16.4 | Very High |
Note: The electrophilicity parameter E is a logarithmic scale. A difference of 1 in the E value corresponds to a 10-fold difference in reactivity.
Reaction Pathways and Mechanisms
The general mechanism for the Michael addition, a key reaction for evaluating enone reactivity, is a two-step process. First, the nucleophile attacks the β-carbon of the α,β-unsaturated system. This is the rate-determining step and is what the Mayr electrophilicity parameter quantifies. The resulting intermediate is a resonance-stabilized enolate. In the second step, the enolate is protonated, typically by a protic solvent or a mild acid, to yield the final 1,4-addition product.
Caption: Generalized mechanism of a Michael addition reaction.
The choice between 1,2- and 1,4-addition is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. "Hard" nucleophiles, which are typically small, highly charged, and non-polarizable (e.g., organolithium reagents, Grignard reagents), tend to favor the kinetically controlled 1,2-addition at the harder electrophilic center, the carbonyl carbon. Conversely, "soft" nucleophiles, which are larger, more polarizable, and have a lower charge density (e.g., thiolates, enolates, organocuprates), prefer the thermodynamically controlled 1,4-addition at the softer electrophilic β-carbon.
Cross-Reactivity of Ethanone, 1-(1-cycloocten-1-yl)-: A Review of Available Data
Currently, there is a notable lack of publicly available scientific literature and experimental data specifically detailing cross-reactivity studies of Ethanone, 1-(1-cycloocten-1-yl)- . Extensive searches of scientific databases and chemical registries have not yielded specific immunoassays, antibody binding studies, or other analytical methods that would provide quantitative data on its cross-reactivity with other compounds.
While information on structurally similar molecules exists, a direct comparison and evaluation of the cross-reactivity profile for Ethanone, 1-(1-cycloocten-1-yl)- cannot be compiled at this time. The available information primarily consists of chemical identifiers and basic properties of related, but distinct, compounds such as:
-
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
-
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)- [3]
-
Ethanone, 1-(3-cycloocten-1-yl)- [4]
The absence of specific cross-reactivity data prevents the creation of comparative tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows as requested.
For researchers, scientists, and drug development professionals interested in the cross-reactivity of Ethanone, 1-(1-cycloocten-1-yl)-, it would be necessary to conduct foundational research. This would involve the development of specific antibodies or other analytical tools capable of recognizing this molecule and subsequent testing against a panel of structurally related compounds to establish its binding profile and potential for cross-reactivity.
Future research in this area would be invaluable for understanding the molecule's biological interactions and potential off-target effects, which is a critical consideration in drug development and safety assessment. We recommend that researchers initiating studies on this compound consider publishing their findings to contribute to the public body of scientific knowledge.
References
Benchmarking "Ethanone, 1-(1-cycloocten-1-yl)-" synthesis against known methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of a key method for synthesizing Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene, benchmarking it against alternative outcomes from related synthetic approaches.
The primary focus of this guide is the Friedel-Crafts acylation of cis-cyclooctene. We will delve into a specific, experimentally validated protocol and compare its performance and outcomes with variations in catalysts. All quantitative data is presented in a clear tabular format, and a detailed experimental workflow and protocol are provided for reproducibility.
Comparative Analysis of Synthesis Methods
The synthesis of "Ethanone, 1-(1-cycloocten-1-yl)-" can be approached through the Friedel-Crafts acylation of cis-cyclooctene. However, the choice of Lewis acid catalyst plays a critical role in determining the final product. Research by Groves and Jones in 1969 demonstrated that the use of stannic chloride (tin(IV) chloride) as a catalyst selectively yields the desired 1-acetylcyclooctene. In contrast, other Lewis acids lead to different isomers or byproducts.
| Method | Starting Material | Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
| Method 1 (Target Synthesis) | cis-Cyclooctene | Acetyl chloride | Stannic chloride (SnCl₄) | Carbon disulphide (CS₂) | Ethanone, 1-(1-cycloocten-1-yl)- | 55 |
| Method 2 (Alternative Outcome) | cis-Cyclooctene | Acetyl chloride | Boron trifluoride (BF₃) | Not specified | 4-Acetylcyclooctene | Not specified |
| Method 3 (Alternative Outcome) | cis-Cyclooctene | Acetyl chloride | Zinc chloride (ZnCl₂) | Not specified | 4-Acetylcyclooctene | Not specified |
| Method 4 (Alternative Outcome) | cis-Cyclooctene | Acetyl chloride | Aluminium chloride (AlCl₃) | Not specified | 1-Acetyl-4-chlorocyclooctane or 4-acetyl-1-ethylcyclohexene | Not specified |
Table 1: Comparison of different catalytic methods for the acylation of cis-cyclooctene. Data for Method 1 is derived from the detailed protocol below. Outcomes for Methods 2, 3, and 4 are based on the findings reported by Groves and Jones, with specific yields not detailed in the primary accessible literature.
Experimental Workflow
The synthesis of "Ethanone, 1-(1-cycloocten-1-yl)-" via Friedel-Crafts acylation follows a straightforward workflow. The process begins with the preparation of the reaction mixture, followed by the catalytic acylation reaction, and concludes with product isolation and purification.
Detailed Experimental Protocol: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- (Method 1)
This protocol is based on the successful synthesis of 1-acetylcyclooctene using a stannic chloride catalyst.
Materials:
-
cis-Cyclooctene (11.0 g, 0.1 mol)
-
Acetyl chloride (7.85 g, 0.1 mol)
-
Stannic chloride (26.1 g, 0.1 mol)
-
Carbon disulphide (100 ml)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cis-cyclooctene (11.0 g, 0.1 mol) and acetyl chloride (7.85 g, 0.1 mol) in carbon disulphide (50 ml) is prepared in a flask equipped with a stirrer and a dropping funnel.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of stannic chloride (26.1 g, 0.1 mol) in carbon disulphide (50 ml) is added dropwise to the cooled solution with continuous stirring over a period of 1 hour.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 18 hours.
-
The resulting mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution and water.
-
The organic solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is purified by distillation to yield Ethanone, 1-(1-cycloocten-1-yl)-. The product is collected at a boiling point of 98-100°C at 15 mmHg.
Expected Yield: 8.4 g (55%)
This detailed guide provides a comprehensive overview for the synthesis of "Ethanone, 1-(1-cycloocten-1-yl)-", enabling researchers to make informed decisions for their synthetic strategies. The provided data and protocols offer a solid benchmark for performance and reproducibility.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative conformational analysis of Ethanone, 1-(1-cycloocten-1-yl)-, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this analysis leverages predictive methodologies based on well-established principles of conformational behavior in analogous eight-membered ring systems, such as cyclooctanone and cyclooctene. The predicted conformational landscape of the title compound is compared with experimentally determined data for these related structures to provide a robust understanding of its likely spatial arrangements.
Introduction
The conformational preferences of medium-sized rings (8-11 members) are of significant interest as they influence the reactivity, selectivity, and biological activity of molecules containing these scaffolds. "Ethanone, 1-(1-cycloocten-1-yl)-" combines the structural features of a cyclooctene ring and an α,β-unsaturated ketone, presenting a unique conformational challenge due to the interplay of ring strain, torsional strain, and electronic effects. Understanding the accessible conformations is crucial for predicting its interaction with biological targets and for designing new synthetic routes.
This guide outlines the predicted conformational landscape of "Ethanone, 1-(1-cycloocten-1-yl)-" and compares it with the known conformations of cyclooctanone. The analysis is supported by a discussion of the primary experimental techniques used for such studies: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Predicted Conformational Landscape
The conformational space of "Ethanone, 1-(1-cycloocten-1-yl)-" is predicted to be dominated by boat-chair (BC) and twist-chair (TC) conformations, similar to those observed for cyclooctanone. The presence of the endocyclic double bond and the acetyl group introduces additional constraints and potential for conjugation, which influences the relative energies of these conformers.
The acetyl group, being an sp²-hybridized substituent, is expected to prefer a pseudo-equatorial position to minimize steric interactions with the rest of the ring. Furthermore, for effective conjugation between the carbonyl group and the double bond, a degree of planarity is required, which will influence the torsional angles around the C1-C(O) bond.
Comparative Data Presentation
The following tables summarize the predicted conformational data for "Ethanone, 1-(1-cycloocten-1-yl)-" alongside experimental data for cyclooctanone.
Table 1: Predicted Major Conformers and Relative Energies for Ethanone, 1-(1-cycloocten-1-yl)-
| Conformer | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (Predicted) |
| Boat-Chair (BC) | 0.0 | C8-C1-C2-C3 ≈ 0°; C1-C(O)-CH3 ≈ 180° |
| Twist-Chair (TC) | 1.5 - 2.5 | Varies |
Note: The relative energies are estimations based on computational studies of similar systems and are subject to variation based on the computational method and solvent effects.
Table 2: Experimental Conformational Data for Cyclooctanone
| Conformer | Experimental Relative Energy (kcal/mol) | Key Dihedral Angles (from X-ray/NMR) |
| Boat-Chair (BC) | 0.0 | Varies |
| Twist-Boat-Chair (TBC) | 0.8 | Varies |
Experimental Workflow for Conformational Analysis
The determination of the conformational landscape of a molecule like "Ethanone, 1-(1-cycloocten-1-yl)-" typically follows a multi-step experimental and computational workflow.
Caption: Experimental and computational workflow for the conformational analysis of cyclic ketones.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For "Ethanone, 1-(1-cycloocten-1-yl)-", a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be employed.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
1D ¹H and ¹³C NMR: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals. For α,β-unsaturated ketones, the chemical shifts of the vinylic protons and carbons are particularly informative about the electronic environment and conjugation.
-
2D Homonuclear Correlation (COSY): Perform a COSY experiment to establish proton-proton coupling networks, which helps in assigning the signals of the cyclooctene ring protons.
-
2D Heteronuclear Correlation (HSQC/HMQC): Run an HSQC or HMQC experiment to correlate directly bonded protons and carbons, aiding in the unambiguous assignment of the carbon skeleton.
-
2D Long-Range Heteronuclear Correlation (HMBC): An HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon and the C1 of the cyclooctene ring.
-
Nuclear Overhauser Effect (NOESY/ROESY): NOESY or ROESY experiments are the primary source of conformational information. These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of cross-peaks provide information about the relative orientation of different parts of the molecule, allowing for the differentiation between various conformers (e.g., boat-chair vs. twist-chair).
-
Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide thermodynamic information about the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can be used to determine the relative energies (ΔG°, ΔH°, and ΔS°) of the conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This is often the most challenging step. Common methods for growing crystals of organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first causes the compound to crystallize.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsional angles that define the conformation.[1]
Signaling Pathways and Logical Relationships
The conformational state of a molecule like "Ethanone, 1-(1-cycloocten-1-yl)-" can be influenced by various factors, leading to a dynamic equilibrium.
Caption: Factors influencing the conformational equilibrium of cyclic molecules.
Conclusion
The conformational analysis of "Ethanone, 1-(1-cycloocten-1-yl)-" is a complex but crucial undertaking for understanding its chemical and biological properties. While direct experimental data is currently limited, a predictive approach based on the well-studied conformations of analogous eight-membered rings provides valuable insights. The combination of advanced NMR techniques and single-crystal X-ray diffraction, coupled with computational modeling, remains the gold standard for elucidating the precise conformational landscape of such molecules. The methodologies and comparative data presented in this guide offer a comprehensive framework for researchers engaged in the study and application of this and related compounds.
References
Safety Operating Guide
Proper Disposal of Ethanone, 1-(1-cycloocten-1-yl)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethanone, 1-(1-cycloocten-1-yl)-, a flammable ketone. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety Precautions
Before beginning any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
Table 1: Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | Use in a fume hood to ensure adequate ventilation. If a fume hood is not available, a respirator may be required. |
II. Waste Characterization and Segregation
Ethanone, 1-(1-cycloocten-1-yl)- is classified as a flammable organic waste. It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions.
Do NOT mix with:
-
Oxidizers
-
Acids
-
Bases
Improper mixing can lead to fire, explosion, or the release of toxic gases.
III. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of Ethanone, 1-(1-cycloocten-1-yl)-:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with flammable organic liquids.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethanone, 1-(1-cycloocten-1-yl)-," and the approximate concentration and quantity.
-
Collection: Carefully transfer the waste into the designated container using a funnel to avoid spills. All sources of ignition, such as open flames and spark-producing equipment, must be eliminated from the area.[1][2]
-
Container Sealing: Securely close the container cap. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[4][5] This area should be away from heat, sparks, and open flames.[4][5]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.[3]
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2][6]
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for Ethanone, 1-(1-cycloocten-1-yl)-.
References
Personal protective equipment for handling Ethanone, 1-(1-cycloocten-1-yl)-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling and disposal of Ethanone, 1-(1-cycloocten-1-yl)-, a chemical requiring careful management. The following procedures are based on available safety information and are intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) specific to the product in use.
Personal Protective Equipment (PPE)
When handling Ethanone, 1-(1-cycloocten-1-yl)-, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large-scale operations. | To prevent inhalation of vapors or mists. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and spills.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of Ethanone, 1-(1-cycloocten-1-yl)- and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste containing the chemical in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Punctured or otherwise rendered unusable containers can then be disposed of as non-hazardous waste, following institutional guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow
The following diagram illustrates a logical workflow for handling Ethanone, 1-(1-cycloocten-1-yl)- in a laboratory setting.
Caption: Logical workflow for handling Ethanone, 1-(1-cycloocten-1-yl)-.
Based on a public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) for an isomer mixture containing Ethanone, 1-(1-cycloocten-1-yl)-, the provided (M)SDS indicates that the chemical is not classified as hazardous according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS)[1]. However, it is crucial to note that this assessment is based on the information available at the time of the report and the accuracy of the original (M)SDS remains the responsibility of the applicant[1]. The report also notes that end-use products containing this chemical, such as household cleaners and cosmetics, will have low concentrations[1].
Despite the lack of a formal hazard classification in the available documentation, standard safe laboratory practices for handling chemicals should always be followed. The information provided here is intended as a guide and should be supplemented with a thorough review of a specific Safety Data Sheet from the supplier before any handling of the chemical. In case of accidental release, the material should be physically contained, collected, and disposed of safely in accordance with relevant government legislation[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
